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  • Product: 2-Chloro-4-(phenoxy)phenylboronic acid
  • CAS: 2121514-55-2

Core Science & Biosynthesis

Foundational

Structure-Activity Relationship of Phenoxy-Substituted Phenylboronic Acids: From Molecular Design to Biological Function

An In-depth Technical Guide Abstract Phenylboronic acids (PBAs) represent a versatile class of molecules with profound applications in medicinal chemistry, diagnostics, and materials science.[1] Their unique ability to f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Phenylboronic acids (PBAs) represent a versatile class of molecules with profound applications in medicinal chemistry, diagnostics, and materials science.[1] Their unique ability to form reversible covalent bonds with diols and interact with key biological nucleophiles has positioned them as critical pharmacophores and sensing moieties. The introduction of a phenoxy substituent onto the phenylboronic acid scaffold provides a powerful vector for modulating electronic properties, steric interactions, and target-specific contacts, thereby fine-tuning the compound's overall activity and specificity. This guide offers an in-depth exploration of the structure-activity relationships (SAR) governing phenoxy-substituted phenylboronic acids. We will dissect the causal relationships between molecular architecture and biological function, grounded in mechanistic principles and supported by field-proven experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical biology of these compounds.

The Phenylboronic Acid Core: A Foundation of Reversible Covalency

The utility of any phenylboronic acid derivative is fundamentally rooted in the properties of the boronic acid moiety, B(OH)₂. This group is a mild Lewis acid, characterized by an electron-deficient boron atom with a vacant p-orbital.[2][3] This Lewis acidity governs its interaction with biological targets.

Lewis Acidity and pKa: The Gateway to Biological Activity

In an aqueous environment, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] The transition to the more nucleophilic tetrahedral state is crucial for many biological interactions, and the propensity for this transition is governed by the compound's pKa.

The pKa of unsubstituted phenylboronic acid is approximately 8.8, meaning only a small fraction is in the active tetrahedral state at physiological pH (7.4).[4][5] Modifying the electronic properties of the phenyl ring is a primary strategy to lower the pKa, thereby increasing the concentration of the active boronate form.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) pull electron density away from the boron atom. This stabilizes the resulting negative charge of the boronate anion, thus lowering the pKa and increasing Lewis acidity.[1][6][7] For instance, the pKa of 4-nitrophenylboronic acid is 7.23, significantly lower than the unsubstituted parent.[7]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NH₂) donate electron density to the ring, destabilizing the boronate anion and raising the pKa.[1][7]

The position of the substituent is also critical. An EWG in the meta or para position exerts a more predictable electronic effect, while an ortho substituent can introduce complex steric effects or form intramolecular hydrogen bonds with the boronic acid's hydroxyl groups, further influencing acidity.[1][6]

SubstituentPositionpKaKey EffectReference
-H-8.83Baseline[5]
-NO₂para7.23Strong EWG, lowers pKa[7]
-Fpara8.77Weak EWG (Inductive vs. Resonance)[6]
-Fmeta~8.2Inductive effect dominates, lowers pKa[6]
-OCH₃para9.24EDG, raises pKa[7]
-CF₃meta~7.6Strong EWG, lowers pKa[6]

The Phenoxy Substituent: A Tool for Potency and Specificity

Introducing a phenoxy (-O-Ph) group creates a bi-aryl ether structure that dramatically expands the chemical space for SAR exploration. This substituent acts not only as a larger steric element but also as a tunable electronic modulator and a scaffold for establishing new interactions with a biological target.

General Structure and SAR Interrogation Points

The phenoxy-substituted phenylboronic acid scaffold offers multiple points for chemical modification to probe and optimize biological activity. Understanding these points is key to rational drug design.

SAR_Points cluster_PBA Phenylboronic Acid Core cluster_Phenoxy Phenoxy Substituent PBA B(OH)₂ C1 C1 PBA->C1 Lewis Acidity pKa Control R1 C1->R1 Ortho Substituent (Sterics, H-Bonding) R2 C1->R2 Meta/Para Substituent (Electronics) O O C1->O C2 C2 O->C2 Target Interaction Specificity R3 C2->R3 Hydrophobic/Polar Pockets R4 C2->R4 Vector for Solubilizing Groups

Caption: Key modification points on a phenoxy-substituted phenylboronic acid.

Case Study: Inhibition of Hormone-Sensitive Lipase (HSL)

A compelling example of phenoxy-substituted PBA SAR comes from the development of inhibitors for hormone-sensitive lipase (HSL), a serine hydrolase. Boronic acids act as transition-state inhibitors, forming a reversible covalent bond with the catalytic serine residue.[8]

In a study of HSL inhibitors, the placement of the phenoxy group and its own substituents were critical for potency. The general scaffold was a (benzyloxy-phenyl)boronic acid, which is structurally analogous to a phenoxy-phenylboronic acid.

  • (2-Benzyloxy-5-fluorophenyl)boronic acid and (2-benzyloxy-5-chlorophenyl)boronic acid were found to be highly potent inhibitors with IC₅₀ values of 140 nM and 17 nM, respectively.[8]

Dissecting the SAR:

  • Boronic Acid Position: The boronic acid itself is the "warhead" that attacks the catalytic serine. Its reactivity is tuned by other substituents.

  • Phenoxy/Benzyloxy Group at ortho Position: Placing the bulky benzyloxy group at the ortho position is crucial. This orientation likely positions the rest of the molecule optimally within the enzyme's binding pocket.

  • Halogen on the Phenyl Ring: The fluoro or chloro group at the 5-position (para to the benzyloxy group) acts as an EWG, lowering the pKa of the boronic acid and enhancing its reactivity with the serine nucleophile at physiological pH.

  • Substituents on the Phenoxy/Benzyl Ring: While not extensively explored in this specific public study, modifications to this terminal ring would probe interactions with distal hydrophobic or polar pockets of the enzyme active site, offering a route to improve both potency and selectivity against other serine hydrolases.

CompoundSubstituent on Phenyl RingIC₅₀ (nM)Reference
(2-Benzyloxy-5-fluorophenyl)boronic acid2-Benzyloxy, 5-Fluoro140[8]
(2-Benzyloxy-5-chlorophenyl)boronic acid2-Benzyloxy, 5-Chloro17[8]
5-Bromothiophene-2-boronic acid(Heteroaromatic isostere)350[8]

Mechanism of Action: The Reversible Covalent Interaction

The primary mechanism for many biologically active boronic acids is the formation of a reversible, covalent adduct with a nucleophilic residue in an enzyme's active site, most commonly a serine. This mimics the tetrahedral high-energy intermediate of substrate hydrolysis, making boronic acids potent transition-state analogue inhibitors.[9][10]

Inhibition_Mechanism Enzyme Ser-OH Enzyme Active Site Complex Ser-O-B(OH)₂⁻-Ph-R Tetrahedral Adduct (Inhibited State) Enzyme:ser->Complex:ser Nucleophilic Attack PBA R-Ph-B(OH)₂ Phenoxy-PBA PBA->Complex Binding Complex->Enzyme Reversible Dissociation

Caption: Mechanism of reversible covalent inhibition of a serine enzyme by a PBA.

This reversible nature is a key advantage. It can lead to prolonged target engagement compared to non-covalent inhibitors, but without the potential toxicity associated with irreversible inhibitors. The "off-rate" of this interaction can be tuned by modulating the electronics of the boronic acid, as discussed previously.

Experimental Section: Synthesis and Evaluation Protocols

Synthesizing and evaluating novel analogues is the cornerstone of any SAR study. The following protocols provide robust, field-proven methodologies.

General Synthesis of Phenoxy-Substituted Phenylboronic Acids

A common and versatile method for preparing these compounds is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and excellent functional group tolerance.

Synthesis_Workflow SM1 Bromo-substituted Phenol (Starting Material A) Coupling Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., KOAc) - Solvent (e.g., DMF) SM1->Coupling SM2 Substituted Phenylboronic Acid Pinacol Ester (Starting Material B) SM2->Coupling Intermediate Phenoxy-Phenylboronic Acid Pinacol Ester Coupling->Intermediate Hydrolysis Acidic Hydrolysis - NaIO₄, HCl, or other acid - Solvent (e.g., THF/H₂O) Intermediate->Hydrolysis Product Final Product: Phenoxy-Substituted Phenylboronic Acid Hydrolysis->Product Purification Purification (e.g., Column Chromatography, Recrystallization) Product->Purification

Caption: General synthetic workflow for phenoxy-substituted phenylboronic acids.

Step-by-Step Protocol (Illustrative Example):

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the bromo-substituted phenol (1.0 eq), the desired phenylboronic acid pinacol ester (1.2 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Add anhydrous, degassed dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Coupling Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality Note: The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the C-O bond. The base is required to activate the boronic ester for transmetalation.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude pinacol ester intermediate via flash column chromatography on silica gel.

  • Deprotection/Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of an oxidizing agent like sodium periodate (NaIO₄) followed by a strong acid like HCl. Stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).[11]

    • Causality Note: This step cleaves the pinacol protecting group to reveal the free boronic acid, which is necessary for biological activity.

  • Final Purification & Characterization: Extract the final product into an organic solvent, dry, and concentrate. Purify by recrystallization or a final chromatographic step if necessary. The final structure and purity must be validated by ¹H NMR, ¹³C NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS).[12] This validation is a critical self-validating step of the protocol.

Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme using a chromogenic or fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

    • Prepare a solution of the target enzyme at a fixed concentration (e.g., 10 nM) in assay buffer.

    • Prepare a solution of a suitable substrate (e.g., nitrocefin for β-lactamases) at a concentration near its Kₘ value.[13]

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the enzyme solution.

    • Add 25 µL of the serially diluted test compound solution (or DMSO for control wells).

    • Incubate the enzyme-inhibitor mixture for 15-30 minutes at a controlled temperature (e.g., 25 °C) to allow for binding equilibrium to be reached.

    • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength (e.g., 485 nm for nitrocefin hydrolysis).[13]

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

  • Data Analysis:

    • Normalize the reaction rates relative to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value. All experiments should be performed in triplicate.[13]

Conclusion and Future Outlook

The structure-activity relationship of phenoxy-substituted phenylboronic acids is a rich and multifaceted field. The core principles are clear: the boronic acid's pKa, governed by electronic effects on the primary phenyl ring, dictates its fundamental reactivity, while the phenoxy substituent provides a critical handle for tuning potency, selectivity, and pharmacokinetic properties through specific interactions with the target protein. The strategic placement of electron-withdrawing groups is a proven method to enhance activity at physiological pH. Meanwhile, the phenoxy ring itself serves as a scaffold to probe the deeper recesses of an active site, allowing for the optimization of non-covalent interactions that are key to high-affinity binding.

Future research will likely focus on developing compounds with improved oxidative stability, a known liability of boronic acids in biological systems.[14][15] Furthermore, leveraging the phenoxy moiety to attach fluorophores or other imaging agents can pave the way for dual-function molecules that act as both therapeutic inhibitors and diagnostic probes. As our understanding of the structural biology of target enzymes continues to grow, the rational design of next-generation phenoxy-substituted phenylboronic acids holds immense promise for developing novel therapeutics and advanced chemical tools.

References

  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F)
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library.
  • Structure-activity relationship for aryl and heteroaryl boronic acid inhibitors of hormone-sensitive lipase. PubMed.
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC.
  • Phenylboronic acid. Wikipedia.
  • Phenylboronic acid:Synthesis,reactions. ChemicalBook.
  • Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI.
  • Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. ChemRxiv.
  • Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy.
  • Boronic acid with high oxidative stability and utility in biological contexts. PMC.
  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

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Exploratory

A-Technical-Guide-to-2-Chloro-4-phenoxyphenylboronic-Acid-as-a-Pivotal-Intermediate-in-Ibrutinib-Synthesis

Abstract: Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, represents a significant advancement in the treatment of various B-cell malignancies.[1][2][3] The intricate molecular architecture of Ibrut...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, represents a significant advancement in the treatment of various B-cell malignancies.[1][2][3] The intricate molecular architecture of Ibrutinib necessitates a sophisticated and efficient synthetic strategy, wherein the selection and preparation of key intermediates are paramount. This technical guide provides an in-depth examination of 2-Chloro-4-phenoxyphenylboronic acid, a critical building block in the synthesis of Ibrutinib. We will explore its strategic importance, detail a robust synthetic protocol for its preparation, and elucidate its application in the pivotal Suzuki-Miyaura cross-coupling reaction that forms the core scaffold of the Ibrutinib molecule. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: Ibrutinib and the Strategic Importance of Arylboronic Acids

Ibrutinib (1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one) is an orally administered drug that functions by covalently binding to and irreversibly inhibiting Bruton's tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway.[1][2] This targeted inhibition disrupts critical B-cell functions, leading to the effective treatment of cancers like chronic lymphocytic leukemia and mantle cell lymphoma.[1][2][3]

The synthesis of Ibrutinib is a multi-step process, with one of the most crucial transformations being the formation of the C-C bond between the pyrazolo[3,4-d]pyrimidine core and the 4-phenoxyphenyl moiety.[4] The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high efficiency, functional group tolerance, and mild reaction conditions. This reaction necessitates a halogenated heterocyclic core and an organoboron species. In many patented and scalable synthetic routes, 2-Chloro-4-phenoxyphenylboronic acid has emerged as the preferred organoboron reagent.[4][5]

The "chloro" substituent in the 2-position of the boronic acid is not present in the final Ibrutinib structure. Its presence in the intermediate is a strategic choice to modulate the electronic properties and reactivity of the molecule during synthesis, and it is subsequently removed or replaced in later steps. This highlights the nuanced considerations in designing intermediates for complex active pharmaceutical ingredients (APIs).

G Ibrutinib Ibrutinib PyrazoloPyrimidine Pyrazolo[3,4-d]pyrimidine Core Ibrutinib->PyrazoloPyrimidine Retrosynthetic Disconnection Piperidine Acryloyl Piperidine Sidechain Ibrutinib->Piperidine Retrosynthetic Disconnection Phenoxyphenyl 2-Chloro-4-phenoxyphenyl Boronic Acid PyrazoloPyrimidine->Phenoxyphenyl Key Suzuki Coupling

Caption: Retrosynthetic analysis of Ibrutinib highlighting the key Suzuki coupling.

Synthesis of 2-Chloro-4-phenoxyphenylboronic Acid

The preparation of 2-Chloro-4-phenoxyphenylboronic acid is a critical upstream process. A common and reliable method involves the diazotization of 2-chloro-4-phenoxyaniline followed by a borylation reaction. This pathway is advantageous due to the availability of the starting materials and the generally high yields.

Rationale and Mechanistic Considerations

The synthesis begins with the diazotization of an aniline derivative. In this process, the primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and serves as an excellent electrophile.

The subsequent borylation step involves the reaction of the diazonium salt with a boron source, often bis(pinacolato)diboron in the presence of a catalyst, or more traditionally, with boric acid and its esters. For the purpose of this guide, we will focus on a more direct borylation method.

G cluster_0 Synthesis of 2-Chloro-4-phenoxyphenylboronic acid Start 2-Chloro-4-phenoxyaniline Diazonium In situ Diazonium Salt Formation (NaNO2, HCl, 0-5°C) Start->Diazonium BoronicAcid Borylation (e.g., with B(OH)3 / H2SO4) Diazonium->BoronicAcid Product 2-Chloro-4-phenoxyphenylboronic acid BoronicAcid->Product

Caption: Workflow for the synthesis of the boronic acid intermediate.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Table 1: Reagents for Synthesis of 2-Chloro-4-phenoxyphenylboronic Acid

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
2-Chloro-4-phenoxyaniline219.6610021.97 g
Concentrated HCl36.46300~25 mL
Sodium Nitrite (NaNO₂)69.001107.59 g
Boric Acid (H₃BO₃)61.831509.27 g
Toluene--200 mL
Water18.02-As needed

Procedure:

  • Diazotization:

    • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-Chloro-4-phenoxyaniline (21.97 g, 100 mmol) and concentrated HCl (25 mL) in water (100 mL).

    • Cool the resulting slurry to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (7.59 g, 110 mmol) in water (20 mL) and add it dropwise to the aniline slurry over 30 minutes, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Borylation and Work-up:

    • In a separate flask, prepare a solution of boric acid (9.27 g, 150 mmol) in water.

    • Slowly add the cold diazonium salt solution to the boric acid solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Extract the aqueous mixture with toluene (2 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the toluene solution under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to obtain pure 2-Chloro-4-phenoxyphenylboronic acid.

The Pivotal Suzuki-Miyaura Coupling in Ibrutinib Synthesis

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of Ibrutinib synthesis, it facilitates the coupling of the 2-Chloro-4-phenoxyphenylboronic acid with a halogenated pyrazolo[3,4-d]pyrimidine core, typically 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine or a protected version thereof.[4][5]

Mechanistic Rationale and Key Parameters

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (the pyrazolo[3,4-d]pyrimidine core) to form a palladium(II) species.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex. The base (e.g., potassium carbonate, sodium carbonate) is crucial for the formation of a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst.

The choice of catalyst, base, and solvent system is critical for the success of the reaction. Palladium catalysts with phosphine ligands, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are commonly employed.[5] A mixed solvent system, often dioxane and water, is used to dissolve both the organic and inorganic reagents.[4][5]

G cluster_0 Suzuki-Miyaura Coupling for Ibrutinib Core ReactantA Halogenated Pyrazolo[3,4-d]pyrimidine Product Ibrutinib Core Structure ReactantA->Product Reaction in Dioxane/Water ReactantB 2-Chloro-4-phenoxyphenylboronic acid ReactantB->Product Reaction in Dioxane/Water Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Reaction in Dioxane/Water Base Aqueous Base (e.g., K2CO3) Base->Product Reaction in Dioxane/Water

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling.

Table 2: Reagents for Suzuki-Miyaura Coupling

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine261.035013.05 g
2-Chloro-4-phenoxyphenylboronic acid248.476014.91 g
Pd(PPh₃)₄1155.562.52.89 g
Potassium Carbonate (K₂CO₃)138.2115020.73 g
1,4-Dioxane--250 mL
Water--50 mL

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (13.05 g, 50 mmol), 2-Chloro-4-phenoxyphenylboronic acid (14.91 g, 60 mmol), and potassium carbonate (20.73 g, 150 mmol).

    • Add 1,4-dioxane (250 mL) and water (50 mL).

    • Bubble nitrogen gas through the mixture for 15-20 minutes to degas the solution.

    • Add Tetrakis(triphenylphosphine)palladium(0) (2.89 g, 2.5 mmol) to the mixture under a nitrogen atmosphere.

  • Reaction and Work-up:

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting materials.

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the dioxane.

    • Add water to the residue, and the product will precipitate as a solid.

    • Filter the solid, wash with water, and then with a small amount of a cold non-polar solvent like hexane to remove any non-polar impurities.

    • The crude product can be further purified by column chromatography or recrystallization to yield the pure coupled product, which is a key advanced intermediate for the final steps of Ibrutinib synthesis.

Analytical Characterization

The identity and purity of 2-Chloro-4-phenoxyphenylboronic acid and the subsequent coupled product must be confirmed using standard analytical techniques.

Table 3: Analytical Methods and Expected Results

TechniqueAnalyteExpected Results
¹H NMR 2-Chloro-4-phenoxyphenylboronic acidAromatic protons in the expected regions, with characteristic splitting patterns. A broad singlet for the B(OH)₂ protons.
LC-MS 2-Chloro-4-phenoxyphenylboronic acidA peak corresponding to the molecular weight of the compound.
HPLC Coupled ProductA single major peak indicating high purity (>99%).
¹³C NMR Coupled ProductResonances corresponding to all carbon atoms in the coupled structure.
HRMS Coupled ProductHigh-resolution mass spectrometry data confirming the elemental composition.

Conclusion

2-Chloro-4-phenoxyphenylboronic acid is a strategically designed and indispensable intermediate in the scalable synthesis of Ibrutinib. Its preparation via a robust diazotization-borylation sequence and its subsequent application in a highly efficient Suzuki-Miyaura cross-coupling reaction are testaments to the elegance and power of modern synthetic organic chemistry. A thorough understanding of the synthesis of this key intermediate and the parameters governing the crucial C-C bond-forming reaction is essential for any professional involved in the development and manufacturing of this life-saving therapeutic agent.

References

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Foundational

Technical Guide: Applications of 2-Chloro-4-phenoxyphenylboronic Acid in Medicinal Chemistry

Executive Summary This technical guide analyzes the synthetic utility and pharmacological potential of 2-chloro-4-phenoxyphenylboronic acid (CAS: 1228836-88-1). As a functionalized aryl boronic acid, this compound serves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the synthetic utility and pharmacological potential of 2-chloro-4-phenoxyphenylboronic acid (CAS: 1228836-88-1). As a functionalized aryl boronic acid, this compound serves as a critical building block in the synthesis of biaryl ether scaffolds , a privileged motif in kinase inhibitors, antimicrobial agents, and agrochemicals.

The presence of the ortho-chloro substituent introduces specific steric and electronic properties that modulate the conformation of resulting drug candidates, while the para-phenoxy group enhances lipophilicity and receptor binding via


-stacking interactions. This guide provides optimized protocols for Suzuki-Miyaura cross-coupling reactions involving this sterically hindered substrate and outlines its application in modern drug discovery.

Part 1: Structural Analysis & Pharmacophore Properties

The efficacy of 2-chloro-4-phenoxyphenylboronic acid as a medicinal chemistry reagent stems from its three distinct structural vectors:

Structural VectorChemical PropertyMedicinal Chemistry Impact
Boronic Acid (

)
Lewis Acid / Transmetallation HandleEnables formation of C-C bonds via Pd-catalyzed cross-coupling; serves as a temporary handle for scaffold construction.
2-Chloro Substituent Steric Hindrance &

-Hole
Conformational Lock: Forces the biphenyl or biaryl system out of planarity (twist angle modulation), often improving selectivity for enzyme pockets (e.g., Kinases).Metabolic Block: Prevents oxidative metabolism at the sensitive ortho position.
4-Phenoxy Group Lipophilicity & FlexibilityHydrophobic Interaction: Mimics the distal hydrophobic pocket binders seen in Type II kinase inhibitors (e.g., Sorafenib-like scaffolds).Ether Linkage: Provides rotational freedom compared to direct biaryl bonds.
Conformational Control via Ortho-Chlorine

In drug design, the ortho-chloro group is not merely a halogen; it is a steric tool. When coupled to a heterocycle (e.g., pyridine or pyrimidine), the chlorine atom clashes with the ortho-hydrogens of the partner ring. This restricts rotation around the newly formed C-C bond, potentially creating atropisomers or favoring a specific bioactive conformation that reduces the entropic penalty of binding to a protein target.

Part 2: Synthetic Methodology – Overcoming Steric Hindrance

The primary challenge in utilizing 2-chloro-4-phenoxyphenylboronic acid is the steric hindrance imposed by the chlorine atom adjacent to the boron center. Standard Suzuki-Miyaura conditions often result in low yields due to slow transmetallation or competitive protodeboronation.

Optimized Catalytic Cycle

To achieve high yields (>80%), the catalytic system must facilitate the entry of the bulky boronic acid into the coordination sphere of the Palladium (Pd) center.

Recommended Catalyst Systems
  • Buchwald Dialkylbiaryl Phosphines (SPhos / XPhos): The bulky, electron-rich nature of SPhos facilitates oxidative addition and creates a spacious pocket for the hindered transmetallation step.

  • Pd-PEPPSI-IPr: A N-heterocyclic carbene (NHC) complex that is highly active for sterically demanding couplings.

Diagram: Sterically Hindered Suzuki Catalytic Cycle

The following diagram illustrates the critical "Transmetallation" bottleneck addressed by specialized ligands.

SuzukiCycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Start PdII_Int1 Pd(II)-Ar-X Complex OxAdd->PdII_Int1 BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_Int1->BaseStep TransMet Transmetallation (CRITICAL STEP: Steric Clash) BaseStep->TransMet PdII_Int2 Diaryl Pd(II) Complex TransMet->PdII_Int2 Facilitated by SPhos/XPhos RedElim Reductive Elimination (Product Release) PdII_Int2->RedElim RedElim->Pd0 Regenerate Catalyst ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic 2-Cl-4-PhO-Ph-B(OH)2 Boronic->TransMet Enters Cycle

Caption: The Suzuki-Miyaura cycle highlighting the Transmetallation step where the ortho-chloro steric bulk necessitates electron-rich, bulky ligands (e.g., SPhos) to prevent cycle stagnation.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]

Kinase Inhibitors (Type II)

The 2-chloro-4-phenoxyphenyl moiety closely resembles the hydrophobic "tail" found in several approved kinase inhibitors.

  • Mechanism: The phenoxy group extends into the hydrophobic back-pocket (allosteric site) of kinases (e.g., B-Raf, p38 MAPK, or VEGFR), while the central phenyl ring participates in

    
    -
    
    
    
    stacking with the gatekeeper residue.
  • Advantage: The 2-chloro substitution often improves potency against wild-type and mutant kinases by filling small hydrophobic pockets that unsubstituted phenyl rings cannot access.

Antimicrobial Diaryl Ethers

Diphenyl ether derivatives (structurally related to Triclosan) exhibit broad-spectrum antimicrobial activity by inhibiting FabI (enoyl-ACP reductase).

  • Application: 2-chloro-4-phenoxyphenylboronic acid is coupled with substituted phenols or pyridines to generate libraries of functionalized diphenyl ethers.

  • Modulation: The boron atom itself can be retained in benzoxaborole derivatives (e.g., Tavaborole analogs) to target fungal tRNA synthetases.

Part 4: Experimental Protocols

Protocol A: Optimized Suzuki Coupling with Heteroaryl Halides

Target: Synthesis of 2-(2-chloro-4-phenoxyphenyl)pyridine (Model System).

Reagents:

  • 2-Chloro-4-phenoxyphenylboronic acid (1.2 equiv)

  • 2-Bromopyridine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with Pd(OAc)₂ and SPhos. Add 1.0 mL of dry Toluene and stir at RT for 10 minutes to generate the active catalytic species (solution turns yellow/orange).

  • Loading: Add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Solvent Addition: Add the remaining Toluene (4 mL) and degassed Water (0.5 mL).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Note: Vigorous stirring is essential for the biphasic mixture.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Validation Check:

  • Self-Validating Step: Monitor by TLC.[1] The boronic acid spot (polar, stays near baseline) should disappear. If the aryl bromide remains but boronic acid is gone, protodeboronation has occurred (add more boronic acid or switch to anhydrous conditions with CsF).

Protocol B: Synthesis of the Boronic Acid Precursor

If the boronic acid is not available commercially, it is synthesized from 1-bromo-2-chloro-4-phenoxybenzene.

  • Lithiation: Dissolve starting bromide in anhydrous THF at -78°C. Add

    
    -BuLi (1.1 equiv) dropwise.
    
  • Borylation: Stir for 30 min, then add Triisopropyl borate (1.2 equiv).

  • Hydrolysis: Allow to warm to RT. Quench with 1M HCl. Extract with ether.

Part 5: Troubleshooting & Stability

IssueRoot CauseSolution
Protodeboronation The C-B bond cleaves before coupling due to high temperature or strong base.Switch base to

or

. Use anhydrous conditions (Dioxane instead of Toluene/Water).
Homocoupling Oxidative coupling of two boronic acid molecules.Ensure strict exclusion of Oxygen (degas solvents thoroughly).[1] Reduce catalyst loading.
Low Conversion Steric bulk prevents transmetallation.Switch ligand to XPhos or RuPhos . Increase temperature to 110°C using a sealed tube.
Diagram: Catalyst Selection Decision Tree

CatSelection Start Coupling Partner Type? ArylCl Aryl Chloride (Unactivated) Start->ArylCl ArylBr Aryl Bromide/Iodide Start->ArylBr Het Heterocycle (Pyridine/Pyrimidine) Start->Het Rec1 Use Pd-PEPPSI-IPr or XPhos Pd G4 ArylCl->Rec1 Rec2 Use Pd(PPh3)4 (Standard) ArylBr->Rec2 Rec3 Use SPhos Pd G4 or Pd(OAc)2 + SPhos Het->Rec3 High N-content poisons Pd

Caption: Decision matrix for selecting the optimal catalyst system when coupling 2-chloro-4-phenoxyphenylboronic acid with various electrophiles.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Liu, Q., et al. (2017). Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor.[3] European Journal of Medicinal Chemistry, 139, 674-697.[3] Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada−Corriu Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Link

Sources

Exploratory

The Strategic Role of Phenoxy Boronic Acids in Kinase Inhibitor Synthesis

The following technical guide details the role of phenoxy boronic acids in kinase inhibitor synthesis, focusing on the medicinal chemistry rationale, synthetic methodologies, and experimental protocols. Technical Guide &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of phenoxy boronic acids in kinase inhibitor synthesis, focusing on the medicinal chemistry rationale, synthetic methodologies, and experimental protocols.

Technical Guide & Whitepaper

Executive Summary

In the landscape of targeted covalent inhibitors (TCIs) and ATP-competitive kinase inhibitors, the phenoxyphenyl moiety serves as a "privileged structure." It is not merely a passive linker but a critical pharmacophore that occupies specific hydrophobic pockets (selectivity pockets) adjacent to the ATP-binding site.

This guide focuses on the application of 4-phenoxyphenylboronic acid (4-PPBA) and its derivatives. While industrial routes often utilize nucleophilic aromatic substitution (


) for cost reasons, the boronic acid route (Suzuki-Miyaura) remains the gold standard for late-stage functionalization and Structure-Activity Relationship (SAR) exploration due to its modularity and mild conditions.

Structural Significance in Medicinal Chemistry

The "Selectivity Pocket" Interaction

Kinase selectivity is rarely achieved at the conserved ATP-binding hinge. Instead, selectivity arises from the hydrophobic pocket (often the "back pocket" or "gatekeeper" region).

  • Geometry: The ether linkage (

    
    ) introduces a bond angle of approx. 120°, allowing the distal phenyl ring to twist out of plane relative to the proximal ring. This "twist" is essential for fitting into the narrow hydrophobic clefts of kinases like BTK (Bruton's Tyrosine Kinase) .
    
  • Binding Mode: In Ibrutinib, the phenoxyphenyl group occupies the hydrophobic pocket formed by Met449, Ile472, Leu542, and Phe540.[1] This interaction anchors the inhibitor, positioning the acrylamide "warhead" perfectly for covalent bonding with Cys481.

SAR Logic Diagram

The following diagram illustrates the medicinal chemistry logic dictating the use of phenoxy boronic acids.

SAR_Logic Target Target Kinase (e.g., BTK) Challenge Challenge: High ATP Homology Target->Challenge Solution Solution: Exploit Hydrophobic Back Pocket Challenge->Solution Moiety Pharmacophore: Phenoxyphenyl Group Solution->Moiety Requires specific geometry Reagent Reagent: 4-Phenoxyphenylboronic Acid Moiety->Reagent Synthetic Access via Effect Effect: 120° Twist & Lipophilic Contact Reagent->Effect Delivers Effect->Target High Affinity Binding

Figure 1: SAR logic flow connecting kinase structural biology to the selection of phenoxy boronic acid reagents.

Synthetic Methodologies

The synthesis of phenoxyphenyl-containing inhibitors generally follows two distinct disconnections. The Suzuki-Miyaura coupling is the primary focus of this guide due to its versatility in research settings.[2]

Route A: Suzuki-Miyaura Coupling (The Workhorse)

This route couples a heteroaryl halide (the kinase "hinge binder") with a phenoxyphenyl boronic acid.

  • Advantages: High functional group tolerance; mild conditions; avoids harsh

    
     conditions (high heat, strong bases).
    
  • Disadvantages: Boronic acids can be prone to protodeboronation; higher cost than phenols.

Route B: Chan-Lam Coupling (The Alternative)

This route builds the ether linkage itself, coupling a phenol with an aryl boronic acid using Cu(II).

  • Use Case: Synthesizing the boronic acid building block itself or installing the phenoxy group on an electron-rich ring where

    
     fails.
    
Comparative Workflow: Ibrutinib Synthesis

The following diagram contrasts the Suzuki route (using phenoxy boronic acid) against the industrial


 route.

Synthesis_Comparison Core Pyrazolopyrimidine Core (Halide) Suzuki Suzuki Coupling Pd(PPh3)4, Base Core->Suzuki SNAr SNAr Reaction High Temp (>100°C) Core->SNAr Boronic 4-Phenoxyphenyl Boronic Acid Boronic->Suzuki Product_S Ibrutinib Intermediate (High Conv., Mild Temp) Suzuki->Product_S Phenol 4-Phenoxyphenol Phenol->SNAr Product_N Ibrutinib Intermediate (Variable Yield) SNAr->Product_N

Figure 2: Synthetic divergence. The Suzuki route (top) offers milder conditions ideal for late-stage functionalization compared to the harsh SNAr route (bottom).

Experimental Protocol: Suzuki Coupling of 4-Phenoxyphenylboronic Acid[3]

This protocol is optimized for coupling 4-phenoxyphenylboronic acid with an electron-deficient heteroaryl iodide (e.g., a pyrimidine derivative). It addresses the common issue of protodeboronation by using a mild base and controlled water content.

Reagents & Materials
ComponentSpecificationRole
Substrate Heteroaryl Iodide (1.0 equiv)Electrophile
Reagent 4-Phenoxyphenylboronic Acid (1.2 equiv)Nucleophile
Catalyst

(5 mol%)
Robust catalyst for aryl-heteroaryl coupling
Base

(3.0 equiv)
Mild base, reduces deboronation risk
Solvent 1,4-Dioxane / Water (4:1 v/v)"Wet" conditions essential for transmetalation
Step-by-Step Methodology
  • Inerting: Charge a microwave vial or round-bottom flask with the Heteroaryl Iodide (1.0 mmol, 1.0 eq), 4-Phenoxyphenylboronic Acid (257 mg, 1.2 mmol), and

    
     (636 mg, 3.0 mmol). Seal and purge with Argon for 5 minutes.
    
    • Expert Insight: Boronic acids are air-stable, but the active Pd(0) species is oxygen-sensitive. Thorough purging is non-negotiable.

  • Catalyst Addition: Add

    
     (41 mg, 0.05 mmol) quickly under a counter-flow of Argon.
    
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).

    • Why Water? Boronic acids exist in equilibrium with boroxines (anhydrides). Water hydrolyzes boroxines back to the reactive boronic acid species and facilitates the formation of the hydroxo-palladium intermediate necessary for transmetalation.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the consumption of the iodide. If the boronic acid is consumed (via protodeboronation) but iodide remains, add a second portion (0.5 equiv) of boronic acid.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide
  • Issue: Low Conversion / Protodeboronation (Formation of Diphenyl Ether)

    • Cause: Reaction temperature too high or base too strong.

    • Fix: Switch base to

      
       or 
      
      
      
      . Lower temperature to 60°C and extend time. Use the pinacol ester derivative of the boronic acid, which releases the active species more slowly.
  • Issue: Homocoupling of Boronic Acid

    • Cause: Presence of Oxygen.[3]

    • Fix: Re-degas solvents vigorously. Ensure Argon balloon pressure is positive.

Critical References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Relevance: Foundational text establishing the role of bases and water in the catalytic cycle.[2]

  • Ibrutinib Discovery & Binding Mode

    • Source: Pan, Z., et al. (2007). Discovery of Selective Irreversible Inhibitors for BTK. ChemMedChem.

    • Relevance: First disclosure of the phenoxyphenyl scaffold in covalent BTK inhibitors and its structural importance.

  • Chan-Lam Coupling for Ether Synthesis

    • Source: Evans, D. A., et al. (1998).[3] Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters.

    • Relevance: Establishes the alternative route for synthesizing the phenoxy building blocks.

  • Process Chemistry of Ibrutinib

    • Source: Patent WO2008039218 (Pharmacyclics).

    • Relevance: Details the industrial scale-up challenges and the specific use of phenoxyphenyl intermediates.

Sources

Foundational

Strategic Integration of Phenoxy-Functionalized Boronic Acids in High-Throughput Libraries

Topic: Phenoxy-functionalized Boronic Acids for Drug Discovery Libraries Content Type: Technical Whitepaper Audience: Medicinal Chemists, Library Synthesis Groups, and Drug Discovery Leads. Executive Summary: The Renaiss...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phenoxy-functionalized Boronic Acids for Drug Discovery Libraries Content Type: Technical Whitepaper Audience: Medicinal Chemists, Library Synthesis Groups, and Drug Discovery Leads.

Executive Summary: The Renaissance of the Boron Pharmacophore

In modern medicinal chemistry, the boronic acid moiety has transcended its traditional role as a transient synthetic intermediate (via Suzuki-Miyaura coupling). It has emerged as a privileged "warhead" for reversible covalent inhibition and a critical handle for Fragment-Based Drug Discovery (FBDD).

This guide addresses a specific, high-value subset of this chemical space: Phenoxy-functionalized boronic acids . The incorporation of the phenoxy ether linkage (


) confers unique physicochemical properties—enhanced solubility, metabolic stability, and rotational freedom—while the boronic acid (

) serves as a dual-purpose tool for both library expansion and target engagement (serine/threonine trapping).

Structural Rationale: The "Linker-Warhead" Synergy

The design of a phenoxy-functionalized boronic acid library must balance synthetic accessibility with pharmacological utility.

FeatureChemical RationaleDrug Discovery Impact
Phenoxy Linker Ether oxygen acts as a hydrogen bond acceptor;

bond angle (~118°) allows "bent" geometry.
Breaks planarity (escaping "Flatland"), improves aqueous solubility compared to biaryls, and mimics peptide turns.
Boronic Acid Empty

-orbital on Boron (Lewis Acid).
Synthetic: Universal handle for Suzuki coupling. Biological: Forms reversible covalent tetrahedral adducts with nucleophilic residues (Ser, Thr, Cys).
Ortho-Substitution Steric bulk adjacent to Boron.Modulates Lewis acidity (pKa) and protects against oxidative deboronation (P450 metabolism).

Synthetic Methodologies: Constructing the Scaffold

Creating these molecules requires navigating a chemoselectivity minefield. One cannot simply perform a Chan-Lam coupling on a naked boronic acid if the product itself must remain a boronic acid.

A. The "Miyaura Borylation" Route (Industry Standard)

The most robust approach for library generation is the construction of the phenoxy scaffold first, followed by the installation of the boron moiety. This avoids the risk of protodeboronation or homocoupling during the ether formation.

Workflow Logic:

  • Ether Formation:

    
     (for electron-deficient rings) or Ullmann Coupling (for electron-rich rings).
    
  • Borylation: Pd-catalyzed cross-coupling of the aryl halide with Bis(pinacolato)diboron (

    
    ).
    
B. Ir-Catalyzed C-H Activation (Late-Stage Functionalization)

For diversifying existing diphenyl ether libraries, Iridium-catalyzed C-H borylation is superior due to its steric governance, typically borylating the least hindered position (meta/para).

Visualization: Synthetic Decision Tree

The following diagram outlines the decision logic for synthesizing phenoxy-boronic acids based on starting material availability.

SynthesisWorkflow Start Target: Phenoxy-Aryl Boronic Acid CheckSM Starting Material Availability? Start->CheckSM RouteA Route A: Aryl Halide + Phenol CheckSM->RouteA Halides Available RouteB Route B: Pre-formed Diaryl Ether CheckSM->RouteB Ether Scaffold Exists StepA1 1. Ether Synthesis (SNAr or Ullmann) RouteA->StepA1 StepB1 Ir-Catalyzed C-H Borylation ([Ir(OMe)(cod)]2, dtbpy) RouteB->StepB1 StepA2 2. Miyaura Borylation (Pd(dppf)Cl2, B2Pin2) StepA1->StepA2 Final Pinacol Boronate Intermediate StepA2->Final StepB1->Final Deprotect Hydrolysis / Transesterification (NaIO4 or MIDA) Final->Deprotect

Caption: Decision matrix for synthesizing phenoxy-functionalized boronates. Route A is preferred for regiochemical precision.

Experimental Protocols

Protocol 1: Pd-Catalyzed Miyaura Borylation of Phenoxy-Aryl Halides

This protocol is optimized for converting a brominated diphenyl ether into a boronic ester.

Reagents:

  • Substrate: 4-bromodiphenyl ether (1.0 equiv)

  • Boron Source:

    
     (1.1 equiv)
    
  • Catalyst:

    
     (3 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with the aryl bromide,

    
    , KOAc, and the Pd catalyst.
    
  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M). Critical: Oxygen must be excluded to prevent homocoupling of the boronate.

  • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours. Monitor conversion by LCMS (looking for the mass of the boronate ester, typically M+H or M+NH4).

  • Workup: Filter the hot mixture through a pad of Celite to remove palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate. If necessary, purify via silica gel chromatography.[1] Note: Pinacol boronates are stable on silica, but free boronic acids can streak.

Protocol 2: Library Stabilization via MIDA Boronates

Free boronic acids are prone to dehydration (boroxine formation) and oxidation. For library storage, converting them to N-methyliminodiacetic acid (MIDA) boronates is the gold standard.

Conversion Protocol:

  • Dissolve the boronic acid/pinacol ester in DMSO or Toluene/MeOH.

  • Add MIDA (1.2–1.5 equiv).

  • Heat to 110°C (Dean-Stark conditions if in Toluene) to drive off water/pinacol.

  • Result: The MIDA boronate precipitates or crystallizes as a bench-stable solid, compatible with standard silica chromatography.[1]

Mechanism of Action: The Reversible Covalent Trap

In FBDD, phenoxy-boronic acids act as "warheads" targeting nucleophilic side chains. The phenoxy group positions the molecule within the hydrophobic pocket, while the boron atom engages the catalytic nucleophile.

Mechanism Visualization: Serine Protease Inhibition

The diagram below illustrates the reversible binding of a phenoxy-phenylboronic acid to a Serine Protease active site (e.g., Chymotrypsin or Proteasome).

BoronBinding Enzyme Enzyme Active Site (Serine-OH) Complex Tetrahedral Adduct (sp3 anionic complex) Enzyme->Complex Nucleophilic Attack (O -> B) Inhibitor Phenoxy-Boronic Acid (sp2 trigonal planar) Inhibitor->Complex Binding Complex->Enzyme Hydrolysis (Reversible) Complex->Inhibitor Dissociation

Caption: Reversible transition from trigonal planar (sp2) to tetrahedral (sp3) geometry upon binding Serine-OH.

Applications & Case Studies

A. Proteasome Inhibition (Beyond Bortezomib)

While Bortezomib uses a peptide backbone, next-generation inhibitors utilize the phenoxy-ether scaffold to improve bioavailability. The phenoxy group occupies the S1 or S2 hydrophobic pockets of the 20S proteasome, while the boronic acid traps the N-terminal Threonine.

B. DNA-Encoded Libraries (DEL)

Phenoxy-boronic acids are ideal for DELs because:

  • Compatibility: They survive the aqueous conditions of DNA tagging (if protected or used immediately).

  • Diversity: The Suzuki coupling of a DNA-tagged aryl halide with a phenoxy-boronic acid building block is a high-fidelity reaction (>90% conversion), essential for reading out library hits.

C. Oxidative Stability Data

A major concern is oxidative deboronation. The table below compares the half-life (


) of various boronic acids in physiological buffer (

).
Compound Structure

(Oxidative Stability)
Notes
Phenylboronic Acid~2 hoursRapid oxidation to phenol.
2-Phenoxyphenylboronic acid ~18 hours Ortho-phenoxy group provides steric shielding.
Benzoxaborole (Cyclic)>48 hoursHighly stable; used in Crisaborole.
MIDA-BoronateIndefiniteRequires hydrolysis to activate.

References

  • MIDA Boronates in Synthesis: Gillis, E. P., & Burke, M. D. (2007).[2] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids.

  • Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters.

  • Boronic Acids in Medicinal Chemistry: Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential, selectivity and pharmacokinetics.

  • Ir-Catalyzed Borylation: Cho, J. Y., Tse, M. K., Holmes, D., Maleczka, R. E., & Smith, M. R. (2002). Remarkably selective Iridium catalysts for the elaboration of aromatic C-H bonds.

  • Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. [3]

Sources

Protocols & Analytical Methods

Method

Topic: A Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Biaryl Compounds Using 2-Chloro-4-(phenoxy)phenylboronic Acid

An Application Note from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: Mastering the Challenge of Hindered and Deactivated Substrates The...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mastering the Challenge of Hindered and Deactivated Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds, particularly in the creation of biaryl structures essential to pharmaceuticals and advanced materials.[1] The reaction's general tolerance for a wide array of functional groups, coupled with the stability and low toxicity of its organoboron reagents, has cemented its indispensable role in the synthetic chemist's toolkit.[2][3]

However, the expansive scope of the Suzuki-Miyaura reaction is not without its challenges. The coupling of sterically hindered substrates or electronically deactivated aryl chlorides presents a significant hurdle.[4] The inert nature of the Carbon-Chlorine bond requires highly active catalytic systems to facilitate the rate-limiting oxidative addition step.[5] This application note provides a detailed, field-proven protocol for the successful coupling of 2-Chloro-4-(phenoxy)phenylboronic acid with a representative aryl chloride. We will delve into the mechanistic rationale behind the selection of each reaction component, offering a robust methodology designed for high-yield synthesis and providing a framework for troubleshooting and optimization.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle centered on a palladium catalyst.[5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6] The choice of ligand, base, and solvent is critical as each component plays a direct role in modulating the efficiency of these steps.

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) complex into the carbon-halogen bond of the aryl halide. This is often the rate-determining step, especially for the less reactive C-Cl bond.[5] The use of electron-rich and sterically bulky ligands is paramount to promote this transformation.[7]

  • Transmetalation : The aryl group from the boronic acid is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]

  • Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[6]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi Ar¹-Pd(II)(X)L₂ pd0->pdi Oxidative Addition pdii Ar¹-Pd(II)(Ar²)L₂ pdi->pdii Transmetalation pdii->pd0 Reductive Elimination product Product (Ar¹-Ar²) pdii->product ar1x Aryl Halide (Ar¹-X) ar1x->pdi boronic Boronic Acid + Base Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ boronic->pdii

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: A Rationale-Driven Approach

For this protocol, we will couple 2-Chloro-4-(phenoxy)phenylboronic acid with 4-chloroanisole . This represents a challenging yet highly relevant transformation, as both coupling partners contain chloro-substituents. The successful execution of this reaction relies on a carefully selected set of modern catalytic components.

Key Experimental Parameters
ComponentSelectionRationale
Palladium Precatalyst XPhos Pd G3Modern Buchwald precatalysts are air- and moisture-stable and reliably generate the active monoligated Pd(0) species in situ. This avoids issues with catalyst degradation seen with sources like Pd₂(dba)₃ and ensures high catalytic activity, which is crucial for activating C-Cl bonds.[9]
Ligand XPhos (included in G3 precatalyst)XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the final reductive elimination step, while its electron-donating nature enhances the rate of the difficult oxidative addition of the aryl chloride.[10]
Base Potassium Phosphate (K₃PO₄)K₃PO₄ is a moderately strong base that is highly effective in a wide range of Suzuki couplings. It is strong enough to facilitate the formation of the reactive boronate species without promoting significant side reactions like dehalogenation, which can be an issue with stronger bases like alkoxides.[8][11]
Solvent System 1,4-Dioxane / Water (5:1)1,4-Dioxane is an excellent solvent for dissolving the organic substrates and the palladium complex. The addition of a small amount of water is often beneficial, as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[12][13] Rigorous degassing is essential to prevent oxidation of the catalyst and phosphine ligand.[9]
Temperature 100 °CCouplings involving aryl chlorides typically require elevated temperatures to overcome the high activation energy of the oxidative addition step.[9][14]

Detailed Experimental Protocol

This protocol details the coupling of 2-Chloro-4-(phenoxy)phenylboronic acid with 4-chloroanisole.

Reagents and Materials
ReagentM.W.AmountMolesEquivalents
2-Chloro-4-(phenoxy)phenylboronic acid248.46248 mg1.01.0
4-Chloroanisole142.58157 mg1.11.1
XPhos Pd G3 Precatalyst864.5517.3 mg0.020.02 (2 mol%)
Potassium Phosphate (K₃PO₄)212.27425 mg2.02.0
1,4-Dioxane (anhydrous, degassed)-5.0 mL--
Water (degassed)-1.0 mL--
Experimental Workflow

Workflow start Start: Prepare Reaction Vessel reagents 1. Add Solids: - Boronic Acid - Aryl Chloride - K₃PO₄ - XPhos Pd G3 start->reagents seal 2. Seal Vessel & Purge (Evacuate & backfill with Argon, 3x) reagents->seal solvents 3. Add Degassed Solvents (Dioxane and Water) via Syringe seal->solvents heat 4. Heat and Stir (100 °C, 12-24 h) solvents->heat monitor 5. Monitor Reaction (TLC or GC-MS) heat->monitor workup 6. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine monitor->workup dry 7. Dry & Concentrate (Dry over Na₂SO₄, filter, and evaporate solvent) workup->dry purify 8. Purify Product (Silica Gel Column Chromatography) dry->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-4-(phenoxy)phenylboronic acid (248 mg, 1.0 mmol), 4-chloroanisole (157 mg, 1.1 mmol), potassium phosphate (425 mg, 2.0 mmol), and the XPhos Pd G3 precatalyst (17.3 mg, 0.02 mmol).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.

  • Solvent Addition : Using a syringe, add 5.0 mL of degassed anhydrous 1,4-dioxane, followed by 1.0 mL of degassed water.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up : Once the reaction is complete (or the starting material is consumed), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

  • Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inefficient degassing (catalyst oxidation).[9]2. Impure reagents or solvents.3. Insufficient temperature.1. Ensure rigorous degassing (freeze-pump-thaw cycles or sparging with argon for >30 min).2. Use fresh, high-purity reagents and anhydrous solvents.3. Increase temperature cautiously (e.g., to 110 °C), but be aware of potential catalyst decomposition.
Protodeboronation Presence of excess water or acidic impurities; prolonged reaction time at high temperature.Use anhydrous solvents and ensure the base is added promptly. Do not extend reaction time unnecessarily once the limiting reagent is consumed. Consider using a boronic ester (e.g., pinacol ester) for improved stability.[7]
Homocoupling of Boronic Acid Presence of oxygen, which facilitates oxidative coupling.[7][9]Improve the degassing procedure. Starting with a Pd(0) source or a reliable precatalyst (as used in this protocol) minimizes side reactions that can occur during the in-situ reduction of Pd(II) sources like Pd(OAc)₂.[9]
Dehalogenation The base or solvent can act as a hydride source, especially at high temperatures.[7][11]Consider switching to a weaker base like K₂CO₃ or Cs₂CO₃. Ensure the reaction is not heated for an excessive amount of time after completion.[11]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Graulich, N., et al. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Available from: [Link]

  • Kharasch, E. D., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. Available from: [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (2018). Available from: [Link]

  • ChemHelpASAP. Suzuki cross-coupling reaction. (2020). YouTube. Available from: [Link]

  • ACS Publications. Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. (2006). Available from: [Link]

  • ResearchGate. Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides... (2018). Available from: [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2019). Available from: [Link]

  • The Organic Chemistry Tutor. Suzuki Coupling, Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available from: [Link]

  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. (2015). Available from: [Link]

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2020). Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: [Link]

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. (2013). Available from: [Link]

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Available from: [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2019). Available from: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. (2022). Available from: [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. (2025). YouTube. Available from: [Link]

Sources

Application

Application Note: Optimization of Solvent Systems for 2-Chloro-4-(phenoxy)phenylboronic Acid Reactions

Executive Summary This guide details the solvent optimization strategy for 2-Chloro-4-(phenoxy)phenylboronic acid (CAS: 313545-47-0), a scaffold widely used in medicinal chemistry for constructing biaryl ether motifs. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent optimization strategy for 2-Chloro-4-(phenoxy)phenylboronic acid (CAS: 313545-47-0), a scaffold widely used in medicinal chemistry for constructing biaryl ether motifs.

The optimization of this substrate presents a distinct dichotomy:

  • Solubility Challenge: The 4-phenoxy group imparts significant lipophilicity, rendering standard aqueous/alcohol Suzuki conditions inefficient due to phase transfer limitations.

  • Stability Challenge: The ortho-chloro substituent creates steric hindrance that retards transmetallation, extending the residence time of the active boronate species. This increases susceptibility to protodeboronation , a side reaction accelerated by high pH and incompatible solvent dielectric constants.

This protocol shifts away from traditional, hazardous dipolar aprotic solvents (DMF, NMP) toward green, biphasic systems (2-MeTHF, CPME) that offer superior process safety and reaction kinetics.

Substrate Analysis & Mechanistic Grounding

The Ortho-Chloro/Phenoxy Paradox

Effective solvent selection requires understanding the competing mechanisms at play. The 2-chloro substituent is not merely a bystander; it exerts a "steric break" on the catalytic cycle.

  • Transmetallation (Productive Pathway): Requires the formation of a boronate 'ate' complex (

    
    ) to transfer the aryl group to the Palladium(II) center. This step is sterically sensitive.
    
  • Protodeboronation (Destructive Pathway): The same 'ate' complex, if left unreacted due to slow transmetallation, undergoes base-catalyzed hydrolysis, cleaving the C-B bond to form the deboronated byproduct (3-chlorodiphenyl ether).

Key Insight: The solvent system must solubilize the lipophilic boronic acid and the base just enough to form the 'ate' complex, but not so well that the base concentration overwhelms the system, triggering rapid protodeboronation.

Green Solvent Selection Matrix

We prioritize solvents with tunable water miscibility to control the "phase transfer window."

SolventClassPolarity (Dielectric

)
Water MiscibilitySuitability for 2-Cl-4-OPh-PhB(OH)2
2-MeTHF Ether (Green)6.97Limited (14 g/100g )Excellent. High lipophilic solubility; forms stable biphasic system.
CPME Ether (Green)4.76Very Low (1.1 g/100g )Good. Best for preventing base-mediated hydrolysis; requires phase-transfer catalyst (PTC).
1,4-Dioxane Ether (Traditional)2.21MiscibleModerate. High solubility but promotes hydrolysis due to homogeneity with water.
Toluene Hydrocarbon2.38ImmisciblePoor. Insufficient solubility for the boronic acid without high heat.
DMF/DMAc Amide36.7MiscibleAvoid. High polarity accelerates protodeboronation; difficult workup.

Core Protocol: Solvent Screening & Optimization

Materials
  • Substrate: 2-Chloro-4-(phenoxy)phenylboronic acid (>97%).

  • Coupling Partner: 4-Bromoanisole (Standard electrophile for benchmarking).

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (Robust against sterics).

  • Base: K₃PO₄ (Tribasic potassium phosphate) – Crucial: Weaker bases like carbonate often fail with ortho-substituted boronic acids due to insufficient activation energy.

Workflow Diagram (DOT)

SolventOptimization Start Start: 2-Cl-4-OPh-PhB(OH)2 SolubilityCheck Step 1: Solubility Screen (Visual & HPLC) Start->SolubilityCheck BaseScreen Step 2: Base/Water Ratio (Controlling pH) SolubilityCheck->BaseScreen Select Solvent Reaction Step 3: Test Reaction (60°C, 2h) BaseScreen->Reaction Analysis Analyze Outcome Reaction->Analysis Success High Yield (>85%) Analysis->Success Balanced System Proto Protodeboronation (>10%) Analysis->Proto System too wet/polar Stalled Low Conversion (<20%) Analysis->Stalled System too dry/apolar Proto->BaseScreen Reduce Water Ratio Switch to 2-MeTHF Stalled->BaseScreen Add PTC (TBAB) Increase Temp

Figure 1: Decision logic for solvent system optimization targeting the balance between conversion and side-reactions.

Experimental Procedure
Phase A: Solubility & Stability Profiling

Objective: Determine the solvent that dissolves the lipophilic substrate without degrading it.

  • Preparation: Prepare 0.1 M solutions of 2-Chloro-4-(phenoxy)phenylboronic acid in 2-MeTHF , CPME , and Dioxane .

  • Water Addition: Add water (20% v/v) to each vial.

  • Stress Test: Heat to 60°C for 4 hours without base.

  • Analysis: Analyze by HPLC (254 nm).

    • Acceptance Criteria: >99% recovery of parent peak. If degradation >5% (protodeboronation), the solvent is unsuitable for high-temperature processing.

Phase B: Cross-Coupling Optimization (The "Green" Protocol)

Objective: Maximize yield while suppressing the deboronated byproduct.

  • Vessel Setup: Charge a reaction vial with:

    • Boronic Acid (1.2 equiv, 0.60 mmol)

    • Aryl Halide (1.0 equiv, 0.50 mmol)

    • Pd(dppf)Cl₂ (3 mol%)[1][3]

    • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent Addition: Add 2-MeTHF (2.0 mL) and Water (0.4 mL) .

    • Note on Ratio: The 5:1 Organic:Water ratio is critical. Higher water content increases the local pH in the aqueous phase, accelerating protodeboronation of the ortho-chloro species.

  • Degassing: Sparge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling.[2][4]

  • Reaction: Seal and heat to 80°C for 4-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water. The use of 2-MeTHF allows for direct phase separation (water settles at the bottom; 2-MeTHF is the top layer).[5]

Troubleshooting & Self-Validation

Diagnosing Protodeboronation

If you observe the formation of 3-chlorodiphenyl ether (mass = M-B(OH)₂ + H), the catalytic cycle is too slow relative to the hydrolysis rate.

Corrective Actions:

  • Switch Solvent: Move from Dioxane/Water to 2-MeTHF/Water . The limited miscibility of water in 2-MeTHF protects the boronic acid from the caustic aqueous phase.

  • Buffer the Base: Replace K₃PO₄ with a buffered system (K₃PO₄/K₂HPO₄ 1:1) to lower the pH spike.

  • Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour. This keeps the instantaneous concentration of the vulnerable species low ("Slow Release Strategy").

Mechanism of Failure (Visualized)

Mechanism cluster_0 Solvent Influence Boronic Ar-B(OH)2 (Lipophilic) Ate [Ar-B(OH)3]- (Activated) Boronic->Ate Base/H2O Product Ar-Ar' Ate->Product Transmetallation (Fast in 2-MeTHF) Byproduct Ar-H (Protodeboronation) Ate->Byproduct Hydrolysis (Fast in Dioxane) Pd Pd(II)-Ar'

Figure 2: Mechanistic divergence. Solvent choice dictates whether the activated 'ate' complex enters the productive Transmetallation cycle or the destructive Hydrolysis pathway.

References

  • Green Solvent Systems (2-MeTHF)

    • Title: Eco-friendly Suzuki-Miyaura Coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF.[5]

    • Source: ResearchG
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Base-Catalyzed Aryl-B(OH)
    • Source: Journal of the American Chemical Society (ACS).
    • URL:[Link]

  • General Suzuki Coupling Protocols

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Green Solvents in Nickel-Catalyzed Coupling

    • Title: Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.[6][7]

    • Source: ACS Sustainable Chemistry & Engineering.
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-4-(phenoxy)phenylboronic Acid with Aryl Halides

Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, particularly within the pharmaceutical and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Encumbered Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its remarkable ability to forge carbon-carbon bonds.[1][2][3] Its power lies in the palladium-catalyzed reaction between organoboron compounds and organic halides, offering a versatile and functional-group-tolerant method for constructing complex molecular architectures.[4][5] However, the seemingly straightforward nature of this reaction can be deceptive, especially when dealing with sterically hindered or electronically deactivated substrates.

This guide provides an in-depth analysis and detailed protocols for a particularly challenging transformation: the coupling of 2-chloro-4-(phenoxy)phenylboronic acid with a range of aryl halides. The ortho-chloro substituent on the boronic acid introduces significant steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle. Furthermore, the coupling of aryl chlorides, which are often more abundant and cost-effective than their bromide or iodide counterparts, requires highly active catalyst systems to overcome the strength of the C-Cl bond.[2][6][7]

Herein, we dissect the critical parameters governing the success of this transformation, offering field-proven insights into the rational selection of catalysts, ligands, bases, and solvent systems. The provided protocols are designed to be robust and adaptable, serving as a comprehensive resource for researchers, scientists, and drug development professionals aiming to incorporate these complex biaryl moieties into their synthetic targets.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to troubleshooting and optimizing reaction conditions. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1][8]

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2  Regeneration Ar-Ar' Ar-Ar' (Biaryl Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of each step is profoundly influenced by the choice of reaction components. For sterically hindered substrates like 2-chloro-4-(phenoxy)phenylboronic acid, the transmetalation step is often rate-limiting. The bulky ortho-chloro group can sterically clash with the palladium center, hindering the transfer of the aryl group from boron to palladium.

Key Parameters for Successful Coupling

The Catalyst System: Palladium Source and Ligand Selection

The choice of the palladium source and, more critically, the ancillary ligand is paramount for overcoming the challenges associated with coupling aryl chlorides and sterically hindered boronic acids. While traditional catalysts like Pd(PPh₃)₄ can be effective for simpler couplings, they often fail with more demanding substrates.

Modern catalyst systems rely on bulky and electron-rich phosphine ligands that promote both the oxidative addition of the aryl chloride and the subsequent reductive elimination.[4][9] These ligands stabilize the palladium center and create a coordinatively unsaturated species that is more reactive.

Ligand TypeExamplesKey Characteristics & Applications
Dialkylbiarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Excellent for coupling unactivated and hindered aryl chlorides.[4]
Ferrocenylphosphines dppfProvides a rigid and electron-donating environment, enhancing catalyst stability and reactivity.[10]
Trialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and bulky. Effective for promoting oxidative addition of aryl chlorides, often at room temperature.[9][11]

For the coupling of 2-chloro-4-(phenoxy)phenylboronic acid, ligands from the dialkylbiarylphosphine class, such as SPhos or XPhos, are highly recommended due to their proven efficacy with sterically hindered and deactivated aryl chlorides.[7][12]

The Role of the Base

The base plays a crucial role in the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium center.[2][11] The choice of base can significantly impact reaction rates and yields.

BaseStrengthCommon Applications & Considerations
Potassium Carbonate (K₂CO₃) ModerateA common and cost-effective choice. Often used in aqueous solvent mixtures.[13][14]
Cesium Carbonate (Cs₂CO₃) StrongHighly effective, especially for difficult couplings, due to its high solubility in organic solvents.[15]
Potassium Phosphate (K₃PO₄) StrongA strong, non-nucleophilic base that is often effective when other bases fail, particularly with hindered substrates.[13]
Potassium Fluoride (KF) MildUseful for substrates with base-labile functional groups.[11][16]

For sterically demanding couplings, a stronger base like K₃PO₄ or Cs₂CO₃ is often required to drive the transmetalation to completion.

The Solvent System

The solvent must be capable of dissolving the reactants and the catalyst system while being stable at the required reaction temperature. Aprotic polar solvents or mixtures with water are commonly employed.

Solvent SystemProperties & Applications
Toluene/Water A common biphasic system. The aqueous phase facilitates the dissolution of the inorganic base.[13]
Dioxane/Water Similar to toluene/water, often used for its good solvating properties for a wide range of substrates.[17]
N,N-Dimethylformamide (DMF) A polar aprotic solvent that can be effective for challenging couplings, sometimes used with an additive.[6][18]
Tetrahydrofuran (THF)/Water Another effective mixed solvent system.[19]

The choice of solvent can influence the catalyst's activity and stability, and empirical screening is often necessary to identify the optimal system for a specific substrate combination.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 2-chloro-4-(phenoxy)phenylboronic acid with both an electron-deficient and an electron-rich aryl halide. Note: These are generalized protocols and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and homocoupling of the boronic acid.[15]

Protocol 1: Coupling with an Electron-Deficient Aryl Halide (e.g., 4-chlorobenzonitrile)

Figure 2: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Chloro-4-(phenoxy)phenylboronic acid (1.0 eq)

  • 4-Chlorobenzonitrile (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (3.0 eq, finely ground)

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-4-(phenoxy)phenylboronic acid, 4-chlorobenzonitrile, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and degassed water to the flask via syringe to create a 10:1 toluene:water mixture (concentration of boronic acid ~0.2 M).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with an Electron-Rich Aryl Halide (e.g., 4-chloroanisole)

Materials:

  • 2-Chloro-4-(phenoxy)phenylboronic acid (1.0 eq)

  • 4-Chloroanisole (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • XPhos (0.04 eq)

  • Cs₂CO₃ (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloro-4-(phenoxy)phenylboronic acid, Pd(OAc)₂, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane and degassed water (10:1 ratio) via syringe, followed by the liquid 4-chloroanisole.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or gives a low yield, consider increasing the catalyst loading, changing the ligand to a more electron-rich or bulkier one, or using a stronger base like K₃PO₄ or Cs₂CO₃.[15] The reaction temperature can also be increased, or microwave irradiation can be employed to accelerate the reaction.[6]

  • Homocoupling of Boronic Acid: This side reaction is often due to the presence of oxygen. Ensure all reagents and solvents are thoroughly degassed and a strict inert atmosphere is maintained.[15]

  • Dehalogenation: The reduction of the aryl halide can sometimes be a competing side reaction. This can occasionally be mitigated by changing the solvent system or the base.

By carefully considering the interplay between the catalyst, ligand, base, and solvent, researchers can successfully navigate the challenges of coupling sterically hindered substrates like 2-chloro-4-(phenoxy)phenylboronic acid, unlocking access to a wide array of valuable biaryl compounds.

References

  • Current time information in Denbighshire, GB. (n.d.). Google.
  • The Role of Phosphine Ligands in Palladium Catalysis. (n.d.).
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008). PubMed.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing).
  • Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (n.d.). ResearchGate.
  • Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd.
  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). Organometallics - ACS Publications.
  • Ylide-Substituted Phosphines in Palladium-Catalyzed Coupling Reactions. (n.d.). Sigma-Aldrich.
  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... (n.d.). ResearchGate.
  • Efficient Suzuki–Miyaura Coupling of Deactivated Aryl Chlorides Catalyzed by an Oxime Palladacycle. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The iron-catalysed Suzuki coupling of aryl chlorides. (n.d.). -ORCA - Cardiff University.
  • Suzuki–Miyaura Cross‐Coupling. (n.d.). ResearchGate.
  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (2006).
  • Recent Advances in Acyl Suzuki Cross-Coupling. (2019). MDPI.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Suzuki Coupling of Boronic Acids with 2-(Chloromethyl)benzoic Acid. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. (n.d.). Benchchem.
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry (RSC Publishing).
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing).
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). PMC.
  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025). ResearchGate.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025). Organic Letters - ACS Publications.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH.
  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate.
  • Suzuki Coupling. (2020). YouTube.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC.
  • Suzuki cross-coupling reaction. (2020). YouTube.

Sources

Application

Green Chemistry Approaches for the Utilization of 2-Chloro-4-(phenoxy)phenylboronic Acid: Application Notes and Protocols

Abstract This technical guide provides detailed application notes and protocols for the utilization of 2-chloro-4-(phenoxy)phenylboronic acid in synthetic chemistry, with a strong emphasis on the principles of green chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed application notes and protocols for the utilization of 2-chloro-4-(phenoxy)phenylboronic acid in synthetic chemistry, with a strong emphasis on the principles of green chemistry. Recognizing the importance of this building block in the synthesis of pharmaceuticals and other high-value molecules, this document outlines sustainable methodologies for its primary application in Suzuki-Miyaura cross-coupling reactions. We will explore the implementation of greener solvents, energy-efficient reaction activation methods such as microwave irradiation, and strategies for minimizing catalyst loading. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a clear pathway to more environmentally benign synthetic practices.

Introduction: The Imperative for Greener Syntheses

2-Chloro-4-(phenoxy)phenylboronic acid is a valuable bifunctional building block, featuring a boronic acid moiety for carbon-carbon bond formation and a chlorinated aromatic ring that can be a site for further functionalization or a key pharmacophore element. Its most prominent application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures, which are common motifs in medicinal chemistry.[1]

However, traditional cross-coupling reactions often rely on toxic organic solvents, high catalyst loadings of precious metals, and energy-intensive conventional heating methods.[2] The adoption of green chemistry principles is not merely an ethical consideration but a critical step towards developing more cost-effective, safer, and sustainable chemical processes.[3] This guide will focus on practical, implementable green approaches for the use of 2-chloro-4-(phenoxy)phenylboronic acid, enabling chemists to reduce the environmental impact of their work without compromising on efficiency or yield.

Core Principles of Green Chemistry in Cross-Coupling Reactions

The application of green chemistry to Suzuki-Miyaura reactions involving 2-chloro-4-(phenoxy)phenylboronic acid revolves around several key principles:

  • Safer Solvents: Replacing hazardous solvents like DMF, toluene, or dioxane with water, ethanol, or bio-based alternatives.[4][5]

  • Energy Efficiency: Utilizing microwave irradiation to dramatically reduce reaction times and energy consumption compared to conventional heating.[6][7]

  • Catalyst Optimization: Minimizing the loading of palladium catalysts and exploring the use of more sustainable or recyclable catalyst systems.[1][8][9]

  • Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The Suzuki-Miyaura reaction inherently has good atom economy.

  • Waste Prevention: Choosing reagents and conditions that minimize the formation of byproducts and simplify purification.

The following sections will provide detailed protocols that embody these principles.

Greener Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds.[10] The protocols below have been adapted from established green methodologies to be applicable to 2-chloro-4-(phenoxy)phenylboronic acid.

Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media

This protocol leverages the benefits of both a green solvent (water/ethanol mixture) and an energy-efficient heating method (microwave irradiation).[6][11] The use of an aqueous co-solvent system often facilitates the dissolution of the inorganic base and can enhance the catalytic activity.[11] Microwave heating provides rapid and uniform heating, leading to significantly shorter reaction times.[7]

Reaction:

Figure 1: General scheme for the Suzuki-Miyaura coupling.

Materials:

  • 2-Chloro-4-(phenoxy)phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Ethanol/Water (1:1 v/v), 4 mL

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reactor vial, add 2-chloro-4-(phenoxy)phenylboronic acid, 4-bromoacetophenone, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the ethanol/water (1:1) solvent mixture (4 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 10-15 minutes with stirring.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Rationale for Choices:

  • Catalyst System: Pd(OAc)₂ with PPh₃ is a common and effective catalyst system for Suzuki couplings. For less reactive aryl chlorides, more sophisticated phosphine ligands like SPhos may be required.[12]

  • Base: K₂CO₃ is an inexpensive and effective base for the Suzuki-Miyaura reaction. It is sufficiently basic to facilitate the transmetalation step.

  • Solvent: The ethanol/water mixture is a green and effective medium. Ethanol helps to solubilize the organic reactants, while water dissolves the inorganic base.[11]

  • Microwave Irradiation: This technique dramatically reduces the reaction time from hours (with conventional heating) to minutes, saving significant energy.[13]

Low-Catalyst-Loading Protocol in Water

Minimizing the use of precious metals like palladium is a key goal of green chemistry.[1] This protocol demonstrates a Suzuki-Miyaura coupling with a significantly reduced catalyst loading, performed in water as the primary solvent. This approach is particularly attractive for large-scale syntheses.[9][14]

Materials:

  • 2-Chloro-4-(phenoxy)phenylboronic acid (1.5 mmol, 1.5 equiv.)

  • 4-Chloro-3-nitroacetophenone (1.0 mmol, 1.0 equiv.)

  • Pd/C (10 wt. %, 0.005 mmol Pd, 0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Deionized water (5 mL)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

Procedure:

  • To a round-bottom flask, add 2-chloro-4-(phenoxy)phenylboronic acid, 4-chloro-3-nitroacetophenone, Pd/C, and K₂CO₃.

  • Add deionized water (5 mL).

  • Heat the mixture to reflux (100 °C) with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the final product.

Rationale for Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a heterogeneous catalyst that is often less expensive and easier to remove from the reaction mixture than homogeneous catalysts.[15]

  • Low Loading: For activated aryl chlorides (those with electron-withdrawing groups), it is often possible to significantly reduce the catalyst loading without a major impact on yield.[1]

  • Solvent: The use of pure water as the solvent is a highly green option, as it is non-toxic, non-flammable, and inexpensive.[9][15]

Comparative Data and Green Chemistry Metrics

To illustrate the advantages of the green chemistry approaches, the following table compares a traditional Suzuki-Miyaura protocol with the greener alternatives.

ParameterTraditional ProtocolMicrowave-Assisted ProtocolLow-Loading Water Protocol
Solvent Toluene or DioxaneEthanol/Water (1:1)Water
Temperature 80-110 °C100 °C100 °C (Reflux)
Reaction Time 12-24 hours10-15 minutes4-6 hours
Catalyst Loading 2-5 mol%1 mol%0.5 mol%
Energy Input High (prolonged heating)Low (short duration)Moderate
Safety Concerns Flammable, toxic solventsFlammable ethanolMinimal
Workup Organic solvent extractionOrganic solvent extractionFiltration and extraction

Visualizing Green Chemistry Workflows

The Green Suzuki-Miyaura Catalytic Cycle

Green_Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X Ar-Pd(II)-X(L2) Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Ar' Ar-Pd(II)-Ar'(L2) Transmetalation->Aryl-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Biaryl_Product Ar-Ar' Reductive_Elimination->Biaryl_Product Ar-X Aryl Halide (e.g., 4-Bromoacetophenone) Ar-X->Oxidative_Addition Ar'-B(OH)2 2-Chloro-4-(phenoxy)phenylboronic acid Base Base (e.g., K2CO3) in H2O/EtOH Ar'-B(OH)2->Base Base->Transmetalation activates

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the green components.
Workflow for Green Solvent Selection

Solvent_Selection start Start: Select Solvent for Suzuki Coupling q1 Are reactants and base soluble in water? start->q1 s1 Use Water as solvent q1->s1 Yes q2 Is a co-solvent needed for solubility? q1->q2 No end Final Solvent Choice s1->end s2 Use Ethanol/Water mixture q2->s2 Yes s3 Consider other bio-based solvents (e.g., 2-MeTHF, CPME) q2->s3 No s2->end s3->end

Figure 3: A decision-making workflow for selecting a green solvent.

Conclusion

The transition to greener chemical practices is essential for the future of the pharmaceutical and chemical industries. 2-Chloro-4-(phenoxy)phenylboronic acid, as a key synthetic intermediate, can be effectively utilized in Suzuki-Miyaura cross-coupling reactions under environmentally benign conditions. By adopting protocols that incorporate aqueous solvents, microwave irradiation, and lower catalyst loadings, researchers can significantly reduce waste, energy consumption, and the use of hazardous materials. The methodologies presented in this guide offer a practical starting point for developing more sustainable synthetic routes, ultimately contributing to a safer and more efficient scientific landscape.

References

  • Al-Masum, M., & El-Hiti, G. A. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(11), 18886-18901.

  • Blettner, C. G., König, W. A., Stenzel, W., & Schotten, T. (1999). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry, 64(11), 3885-3890.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5562.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Kerins, F., & O'Shea, D. F. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1287-1302.

  • Maji, B., & Sreedhar, B. (2015). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 17(6), 3529-3534.

  • Chem-Impex International. (n.d.). 2-Chloro-4-(methoxycarbonyl)phenylboronic acid. Retrieved February 13, 2026, from

  • Dutta, S., & Pathak, D. D. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances, 14(28), 20231-20239.

  • Akhlaghinia, B. (2018). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst Supported on Phosphine Functionalized ZrO2 Nanoparticles. Catalysis Letters, 148(10), 3056-3071.

  • Polshettiwar, V., & Varma, R. S. (2008). Palladium catalyzed Suzuki cross-coupling in various green solvents. Green Chemistry Letters and Reviews, 1(3), 151-156.

  • Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-133.

  • Aktaş, A., Akkoç, S., & Gök, Y. (2014). The Suzuki-Miyaura coupling of aryl chlorides with phenyl boronic acid. ResearchGate.

  • Nikoshvili, L. Zh., et al. (2016). Suzuki cross-coupling in environmentally friendly solvents in a batch mode using hypercrosslinked polystyrene-supported Pd catalysts. Chemical Engineering Transactions, 52, 691-696.

  • Zhang, Y., et al. (2022). Electro-catalytic multicomponent reaction toward asymmetrical biaryls through heteroarylation of in situ generated fused polycyclic heteroaromatics. Organic Chemistry Frontiers, 9(12), 3291-3297.

  • Dicks, A. P., & Gunawardena, A. (2014). "Greening Up" the Suzuki Reaction. Journal of Chemical Education, 91(10), 1689-1692.

  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved February 13, 2026, from

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Nannini, G., et al. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 26(16), 4983.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids. Journal of the American Chemical Society, 131(20), 6961-6963.

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 13, 2026, from

  • de la Cruz, J. N., et al. (2022). Known methods for biaryl synthesis via oxidative phenol homocoupling. ResearchGate.

  • Wallace, D. J., & Chen, C. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (16), 1764-1766.

  • Saha, B., & Ranu, B. C. (2011). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions, 40(13), 3116-3121.

  • Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-5183.

  • Saha, B., & Ranu, B. C. (2011). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water. Dalton Transactions, 40(13), 3116-3121.

  • Li, Y., et al. (2010). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Applied Organometallic Chemistry, 24(8), 567-572.

  • Shuo, Y., Chang, J., & Yu, B. (2020). Common strategies used for the synthesis of biaryls. ResearchGate.

  • Clarke, C. J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2554-2571.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 13, 2026, from

  • Al-Maksoud, W., et al. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. Catalysts, 14(11), 896.

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 2-Chloro-4-(phenoxy)phenylboronic acid in aqueous media

Case ID: #BOR-313545-SOL Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chemical Biology Unit Executive Summary & Problem Analysis The Issue: You are experiencing precipitation or poor sol...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BOR-313545-SOL Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chemical Biology Unit

Executive Summary & Problem Analysis

The Issue: You are experiencing precipitation or poor solubility of 2-Chloro-4-(phenoxy)phenylboronic acid (CAS: 313545-47-0) in aqueous media. This is a common bottleneck in Suzuki-Miyaura cross-couplings and biological assays.

The Root Cause: This molecule presents a "perfect storm" of solubility challenges:

  • Hydrophobicity (Lipophilicity): The para-phenoxy group and ortho-chloro substituent significantly increase the LogP (estimated ~2.4–2.8), making the lattice energy high and water affinity low.

  • The Boroxine Cycle: In solid state or non-aqueous storage, boronic acids spontaneously dehydrate to form cyclic trimers called boroxines . These anhydrides are significantly less soluble in water than the free acid monomer.

  • Ortho-Substitution: The 2-chloro substituent provides steric bulk that can hinder the hydrolysis of the boroxine back to the soluble monomer.

Module 1: The Mechanics of Insolubility

Before attempting solubilization, you must understand the species currently in your vial. Boronic acids are not static; they exist in a dynamic equilibrium.

The Boroxine-Acid-Boronate Equilibrium

In dry conditions, your compound exists largely as a boroxine (insoluble solid). To dissolve it, you must drive the equilibrium toward the Boronate Anion (highly soluble) without triggering decomposition (Protodeboronation).

BoronicEquilibrium Boroxine Boroxine (Trimer) (Insoluble Solid) Storage Form BoronicAcid Boronic Acid (Monomer) (Sparingly Soluble) Neutral pH Boroxine->BoronicAcid + H2O (Hydrolysis) BoronicAcid->Boroxine - H2O (Dehydration) Boronate Boronate Anion (Highly Soluble) pH > 9.0 BoronicAcid->Boronate + Base (OH-) Boronate->BoronicAcid + Acid (H+) Decomp Decomposition (Protodeboronation) Boronate->Decomp High T + High pH

Figure 1: The solubility equilibrium. Your goal is to move from Red (Boroxine) to Green (Boronate) without triggering the Black (Decomposition) pathway.

Module 2: Troubleshooting Protocols

Choose the protocol that best fits your downstream application.

Protocol A: pH Manipulation (For Biological Assays/Screening)

Best for: Assays where <1% organic solvent is required.

The Science: The pKa of this specific boronic acid is estimated at ~8.8–9.2 due to the electron-withdrawing effect of the ortho-chloro group counterbalanced by the electron-donating phenoxy group. At pH > pKa, the tetrahedral boronate anion forms, which is water-soluble.

Step-by-Step:

  • Slurry Preparation: Suspend the compound in water (it will look cloudy/white).

  • Alkaline Shift: Slowly add 1M NaOH or KOH dropwise while stirring.

    • Target: pH 9.5 – 10.0.

    • Observation: The solution should clarify as the anionic species forms.

  • Buffer Stabilization: Once dissolved, dilute immediately into a high-capacity buffer (e.g., Carbonate or Glycine buffer at pH 9.5) to maintain the ionic state.

  • Warning: Do not heat above 40°C at this pH. The ortho-chloro group accelerates base-catalyzed protodeboronation (cleavage of the C-B bond).

Protocol B: The "Green" Micellar Solution (For Synthesis/Suzuki Coupling)

Best for: High-yield chemical synthesis in water without toxic organic solvents.[1]

The Science: Instead of forcing the molecule into bulk water, use a surfactant to create lipophilic "pockets" (micelles). TPGS-750-M is the industry standard for this, allowing Suzuki couplings of greasy boronic acids in water at room temperature.

Step-by-Step:

  • Prepare Surfactant Solution: Dissolve TPGS-750-M (2 wt %) in degassed water.

  • Add Components: Add your 2-Chloro-4-(phenoxy)phenylboronic acid and coupling partner (aryl halide) to the reaction vessel.

  • Add Solvent: Add the surfactant solution.

  • Stir: Stir vigorously. The lipophilic boronic acid will migrate inside the micelle core, effectively "dissolving" it relative to the catalyst.

Protocol C: Organic Co-Solvent System (Standard)

Best for: HPLC standards or robust chemical reactions.

Data Table: Solvent Compatibility

SolventRecommended Ratio (Solvent:Water)Solubility RatingNotes
DMSO 100% Stock, dilute to 10% aq.HighBest for storage. Avoid freeze-thaw cycles.
Methanol 50:50MediumGood for HPLC. Risk of methyl ester formation on prolonged storage.
THF 40:60Medium-HighGood solubility, but THF can precipitate buffers.
Acetone 50:50HighExcellent solvation, but not biocompatible.
Module 3: Decision Logic & Workflow

Use this logic flow to determine the correct solubilization strategy for your specific experiment.

DecisionTree Start Start: 2-Chloro-4-(phenoxy)phenylboronic acid Insoluble in Water AppType What is your application? Start->AppType BioAssay Biological Assay (Cells/Enzymes) AppType->BioAssay Synthesis Chemical Synthesis (Suzuki Coupling) AppType->Synthesis Analysis Analytical (HPLC/LCMS) AppType->Analysis TolerateDMSO Can cells tolerate 0.5% DMSO? BioAssay->TolerateDMSO GreenChem Green Chemistry / Room Temp? Synthesis->GreenChem HPLCSolv Dissolve in MeOH/Water (80:20) Add 0.1% Formic Acid Analysis->HPLCSolv UseDMSO Dissolve in 100% DMSO Dilute into Media TolerateDMSO->UseDMSO Yes UseBase Protocol A: pH Adjustment (pH > 9.5) TolerateDMSO->UseBase No Micelle Protocol B: 2% TPGS-750-M in Water GreenChem->Micelle Yes (Recommended) CoSolvent Protocol C: THF/Water (1:1) GreenChem->CoSolvent No

Figure 2: Decision Matrix for selecting the optimal solubilization method.

Frequently Asked Questions (FAQ)

Q: My sample turned into a white solid after leaving it on the bench. Is it degraded? A: Likely not. It has probably dehydrated into the boroxine form (the trimer).[2] This is reversible. To use it, you must hydrolyze it back. Heating it gently in aqueous base (Protocol A) or dissolving it in wet THF usually reverses this.

Q: Can I heat the reaction to 80°C to improve solubility? A: Proceed with caution. 2-Haloarylboronic acids are susceptible to protodeboronation (loss of the Boron group) at high temperatures, especially in basic media. The ortho-chloro group accelerates this mechanism. If you must heat, keep the reaction time short (<1 hour) or use the Micellar Protocol (Protocol B) which often works at room temperature or 45°C.

Q: I see "tailing" peaks on my HPLC. What is happening? A: Boronic acids stick to the silanol groups on silica columns.

  • Fix: Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to your mobile phase to suppress ionization of the silanols. Alternatively, add a small amount of catechol to the sample vial to form a stable boronate ester for analysis.

Q: Why is the pKa higher than phenylboronic acid? A: While the ortho-chloro is electron-withdrawing (which usually lowers pKa), the para-phenoxy group is electron-donating by resonance. Furthermore, steric hindrance from the ortho-chloro group can destabilize the tetrahedral boronate geometry required for solvation, effectively raising the apparent pKa needed to force that transition.

References
  • Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Lipshutz, B. H., et al. (2011). TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature.[1][4] Journal of Organic Chemistry, 76(11), 4379–4391.

  • Cox, P. A., et al. (2010). Base-catalyzed Protodeboronation of Arylboronic Acids.[5][6] Journal of the American Chemical Society, 132(38), 13100–13102.

  • IUPAC. (2025). Solubility of Boronic Acids and Esters.

  • Sigma-Aldrich. (2025). Product Specification: 2-Chloro-4-(phenoxy)phenylboronic acid.

Sources

Optimization

Troubleshooting low reactivity of 2-chloro substituted arylboronic acids

Ticket ID: #RXN-2CL-BORON Subject: Low Reactivity & Protodeboronation in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist Status: Open Diagnostic Phase: Why is my reaction failing? The failure of...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RXN-2CL-BORON Subject: Low Reactivity & Protodeboronation in Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Phase: Why is my reaction failing?

The failure of 2-chloro substituted arylboronic acids is rarely due to a single factor. It is almost always a kinetic failure resulting from two competing forces: Steric Hindrance and Protodeboronation .

The Mechanism of Failure

In a standard Suzuki coupling, the boronic acid must undergo transmetallation with the Palladium(II) intermediate. However, the chlorine atom at the ortho position creates significant steric bulk, drastically slowing down this transmetallation step.

Simultaneously, under the basic conditions required for the reaction, the boronic acid exists in equilibrium with its boronate anion. This anion is susceptible to hydrolytic cleavage (protodeboronation), replacing the


 bond with a 

bond. Because transmetallation is slow (due to sterics), the molecule "waits" too long in the basic solution and decomposes before it can couple.
Visualizing the Kinetic Race

The following diagram illustrates the competition between the productive pathway (Coupling) and the destructive pathway (Decomposition).

G Start 2-Chloro Arylboronic Acid Boronate Boronate Anion (Activated Species) Start->Boronate + Base Base Base (OH-) Transmetallation Transmetallation (Rate Limiting Step) Boronate->Transmetallation Slow (Sterics) Hydrolysis Hydrolytic Cleavage Boronate->Hydrolysis Fast (if e- poor) Product Biaryl Product (Success) Transmetallation->Product Decomp De-boronated Arene (Failure: Ar-H) Hydrolysis->Decomp

Caption: The "Kinetic Trap": Steric hindrance at the 2-position slows transmetallation, allowing the destructive protodeboronation pathway to dominate.

Solution Strategies (FAQs)

Q1: I see the starting halide, but my boronic acid is gone. What happened?

Answer: You have likely experienced protodeboronation .[1] The boronic acid decomposed into the corresponding arene (Ar-H).[2]

  • Verification: Check your GC/LC-MS for a peak with the mass of your boronic acid minus the

    
     group plus one proton (
    
    
    
    ).
  • Fix: You must either accelerate transmetallation (see Ligands below) or throttle the release of the boronic acid (see MIDA Boronates).

Q2: Which ligand should I use to overcome the steric barrier?

Answer: Standard ligands like


 or dppf are often insufficient for di-ortho substituted couplings (where one ortho group is on the boron). You require Buchwald Dialkylbiaryl Phosphines .

These ligands are electron-rich (facilitating oxidative addition) and bulky (promoting the formation of highly active monoligated Pd species,


).
LigandCharacteristicsBest Use Case
SPhos High turnover, water-tolerantFirst choice for 2-chloro/2-alkoxy boronic acids.
XPhos Extremely bulky, high activityUse if SPhos fails; excellent for unactivated aryl chlorides.
RuPhos Tunable stericsGood for electron-poor halides coupled with hindered acids.
P(t-Bu)3 Very bulky alkyl phosphineAlternative to Buchwald ligands for extremely hindered cases.
Q3: Should I use anhydrous conditions?

Answer: Yes , if protodeboronation is the main failure mode. Water is the proton source for decomposition.[2] By using anhydrous bases (like


 or 

) in dry solvents (Dioxane or Toluene), you minimize the concentration of

available to cleave the

bond.
  • Note: Some water is often required for the boroxine-to-boronic acid equilibrium, but strictly anhydrous conditions often favor the coupling of unstable substrates.

Recommended Workflows & Protocols

Protocol A: The "Speed Up" Method (High Activity Catalyst)

Use this for moderately unstable acids where sterics are the primary issue.

Reagents:

  • Catalyst:

    
     (1-2 mol%) + SPhos  (2-4 mol%)
    
    • Alternative: Use precatalyst SPhos Pd G2 or G3 to ensure accurate Pd:L ratio.

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (10:1)

Procedure:

  • Charge a reaction vial with Aryl Halide (1.0 equiv), 2-Chloro Arylboronic Acid (1.5 equiv), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , SPhos, and 
    
    
    
    .
  • Evacuate and backfill with Argon (

    
    ).
    
  • Add degassed solvent via syringe.

  • Heat to 80–100 °C for 2–12 hours.

  • Critical Step: Monitor conversion at 1 hour. If the boronic acid is consumed but halide remains, switch to Protocol B.

Protocol B: The "Slow Release" Method (MIDA Boronates)

Use this for highly unstable acids (e.g., 2-chloro-pyridyl) or when Protocol A fails due to decomposition.

Concept: MIDA boronates are stable to base and air. Under specific conditions, they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of free acid low (preventing decomposition).

MIDA cluster_0 Protective Cycle MIDA MIDA Boronate (Stable Reservoir) FreeAcid Free Boronic Acid (Transient Active Species) MIDA->FreeAcid Slow Hydrolysis (K3PO4 / H2O / 60°C) Coupling Pd-Catalyzed Coupling FreeAcid->Coupling Fast Capture (SPhos/Pd) Product Biaryl Product Coupling->Product

Caption: The "Slow Release" strategy prevents the accumulation of unstable boronic acid, channeling it directly into the catalytic cycle.

Procedure:

  • Preparation: Synthesize or purchase the 2-chloro aryl MIDA boronate .

  • Conditions:

    • Catalyst:

      
       / SPhos (as above).
      
    • Base:

      
       (3.0 equiv).
      
    • Solvent: 1,4-Dioxane /

      
       (5:1 ratio).
      
  • Temperature: 60 °C . (Note: MIDA hydrolysis is temperature-dependent. Do not overheat initially).[3]

  • Time: Run for 6–24 hours.

Protocol C: Anhydrous Coupling (CsF Method)

Use this if water must be strictly avoided.

  • Reagents:

    
     (1.5 mol%), 
    
    
    
    (6 mol%) or XPhos.
  • Base:

    
     (2.0 equiv) or anhydrous 
    
    
    
    .
  • Solvent: Anhydrous 1,4-Dioxane.

  • Additives: 4Å Molecular Sieves (optional).

  • Temp: 100 °C.

Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific experiment:

DecisionTree Start Reaction Failed (Low Yield) CheckSM Is Aryl Halide Consumed? Start->CheckSM CheckBoron Is Boronic Acid Consumed? CheckSM->CheckBoron No Stall Issue: Catalyst Poisoning or Inactive Catalyst CheckSM->Stall Yes (but no product) OxAdd Issue: Oxidative Addition Solution: Change Halide (I/Br) or use XPhos/Pd-G3 CheckBoron->OxAdd No Decomp Issue: Protodeboronation (Acid decomposed before coupling) CheckBoron->Decomp Yes MIDA Protocol B (Slow Release) Decomp->MIDA Switch to MIDA Boronate Anhydrous Protocol C (Anhydrous) Decomp->Anhydrous Switch to Anhydrous CsF

Caption: Diagnostic workflow to identify whether the failure is due to catalyst inactivity (Oxidative Addition) or reagent instability (Protodeboronation).

References

  • Buchwald, S. L., et al. (2009).[4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • Molander, G. A., et al. (2003).[4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry.

  • Buchwald, S. L., et al. (2005). Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition.

Sources

Troubleshooting

Technical Support Center: Palladium Contamination in 2-Chloro-4-(phenoxy)phenylboronic Acid Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium contamination in their 2-Chloro-4-(phenoxy)phenylboro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium contamination in their 2-Chloro-4-(phenoxy)phenylboronic acid products. Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, but the removal of residual palladium to meet stringent regulatory limits is a frequent and critical challenge.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve these purification issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my 2-Chloro-4-(phenoxy)phenylboronic acid product?

A1: Residual palladium is a major concern for several reasons. As a heavy metal, it poses toxicity risks, and regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for its presence in Active Pharmaceutical Ingredients (APIs).[3] For orally administered drugs, the permitted daily exposure to palladium is no more than 100 µg.[3] Beyond its toxicological profile, residual palladium can interfere with subsequent synthetic transformations by catalyzing undesired side reactions, potentially impacting the yield and purity of your final compound.[5][6]

Q2: What are the primary methods for removing palladium contaminants?

A2: The most common and effective strategies for palladium removal can be broadly categorized as follows:

  • Adsorption: This involves the use of solid-supported scavengers or activated carbon to bind palladium, which is then removed by filtration.[6]

  • Filtration: Using filter aids like Celite® can effectively remove heterogeneous palladium catalysts or palladium that has agglomerated into larger particles.[3][6][7][8]

  • Crystallization: Purifying the final product through recrystallization can be an effective method, as palladium impurities often remain in the mother liquor.[6][9]

  • Chromatography: Column chromatography is a standard purification technique that can separate the desired product from palladium residues.[2][6][7]

  • Extraction/Washing: Liquid-liquid extraction with aqueous solutions containing chelating agents can pull palladium species out of the organic phase.[3]

Q3: How do I choose the most suitable palladium scavenger for my product?

A3: The selection of an optimal scavenger is system-dependent and influenced by factors such as the palladium's oxidation state (e.g., Pd(0) vs. Pd(II)), the solvent system, and the functional groups on your target molecule.[6][9] Thiol-based scavengers, often functionalized on silica or polymer supports, are broadly effective for a range of palladium species.[6][10] However, the most reliable approach is to conduct a small-scale screening of several scavengers to identify the most efficient one for your specific conditions.[6]

Q4: Can the boronic acid functionality of my product interfere with the purification process?

A4: Yes, the boronic acid group is sensitive to pH. While the 2-chloro and phenoxy groups are generally stable, exposing the boronic acid to highly alkaline conditions (pH > 11) during aqueous washes or extractions can lead to degradation. It is advisable to maintain a pH below 10.5 during any aqueous treatment steps to ensure the stability of your product.[6]

Q5: What initial, simple steps can I take to reduce palladium levels?

A5: A simple and often effective first step is to filter the crude reaction mixture through a pad of a filter aid like Celite®.[3][6][7] This can remove a significant portion of heterogeneous or agglomerated palladium before you proceed with more targeted purification methods like scavenging or chromatography.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-Chloro-4-(phenoxy)phenylboronic acid.

Problem 1: High Palladium Levels Persist After Standard Purification

Scenario: You have performed a standard workup (e.g., aqueous wash, extraction) and silica gel chromatography, but ICP-MS analysis reveals palladium levels are still above the acceptable limit (e.g., >100 ppm).[2][11]

Causality Analysis: This issue often arises because the palladium species present are soluble in the chromatography eluent and co-elute with your product. Very fine, colloidal palladium(0) particles or soluble Pd(II) complexes can be particularly challenging to remove by chromatography alone.[2][7] Studies have shown that even after chromatography, residual palladium levels can remain high, necessitating a dedicated scavenging step.[2][11]

Solutions:

Solution A: Implement a Post-Chromatography Scavenging Step This is a highly effective and recommended strategy.[2][11] After isolating your product from the column, dissolve it in a suitable solvent and treat it with a palladium scavenger.

Experimental Protocol: Thiol-Based Scavenging

  • Dissolve Product: Dissolve the purified 2-Chloro-4-(phenoxy)phenylboronic acid in a suitable solvent (e.g., THF, Ethyl Acetate) at a concentration of 50-100 mg/mL.

  • Add Scavenger: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol, MP-TMT) to the solution. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.[12]

  • Agitate: Stir the mixture at room temperature for 16-24 hours.[12] Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but should be monitored for product stability.

  • Filter: Remove the scavenger by filtration, washing the solid with fresh solvent.

  • Analyze: Concentrate the filtrate and analyze the palladium content using ICP-MS.[13]

Solution B: Activated Carbon Treatment Activated carbon is a cost-effective alternative for scavenging palladium.[14][15] It functions through adsorption, effectively removing various palladium species.[14][16]

Experimental Protocol: Activated Carbon Treatment

  • Prepare Slurry: In a flask, add the palladium-contaminated product and a suitable solvent (e.g., Toluene, THF).

  • Add Carbon: Add activated carbon (e.g., Darco® KB-B), typically at 0.1 to 0.5 times the weight of your product.

  • Heat and Stir: Heat the slurry to 45-60 °C and stir for 12-18 hours.[5]

  • Filter: Cool the mixture and filter through a pad of Celite® to remove the carbon. Wash the pad thoroughly with the solvent to maximize product recovery.

  • Analyze: Concentrate the filtrate and analyze for residual palladium.

Problem 2: Significant Product Loss During Palladium Removal

Scenario: The chosen palladium removal method successfully reduces palladium levels, but the isolated yield of 2-Chloro-4-(phenoxy)phenylboronic acid is unacceptably low.

Causality Analysis: Product loss can occur if the purification method is not selective. Activated carbon, for instance, can sometimes adsorb the desired product along with the palladium impurity, especially if the product has a planar aromatic structure.[15][17] Similarly, using an excessive amount of a scavenger can lead to non-specific binding and loss of product.

Solutions:

Solution A: Optimize Scavenger Loading Instead of using a large excess, perform a small-scale experiment to determine the minimum effective amount of scavenger.

Experimental Workflow: Scavenger Optimization

G cluster_0 Optimization Workflow A Prepare stock solution of contaminated product B Aliquot into 4 vials A->B C Add varying equivalents of scavenger (e.g., 2, 4, 6, 8 eq) B->C D Stir under identical conditions (time, temp) C->D E Filter and analyze Pd content (ICP-MS) and product recovery (LC-MS) D->E F Select lowest eq. that meets Pd limit with highest recovery E->F

Caption: Workflow for optimizing scavenger quantity.

Solution B: Switch to a More Selective Scavenger If product loss remains high with activated carbon, switch to a functionalized silica or polymer-based scavenger. These reagents often offer higher selectivity for the metal catalyst over the organic product.[6][12] Thiol (SH) and trimercaptotriazine (TMT) functional groups show high affinity for palladium.[5][12]

Problem 3: Inconsistent Palladium Removal Between Batches

Scenario: The same purification protocol results in variable final palladium levels from one reaction batch to another.

Causality Analysis: This inconsistency often points to variations in the palladium species present at the end of the reaction. For example, the formation of palladium black (colloidal Pd(0)) can be influenced by factors like the presence of trace oxygen or the reaction temperature.[18][19] Different palladium species (e.g., soluble Pd(II) complexes vs. insoluble Pd(0) colloids) will respond differently to a given purification method.[6]

Solutions:

Solution A: Implement a Multi-Step Purification Strategy A combination of techniques can provide more robust and consistent results. A common and effective sequence is filtration followed by scavenging.[3][6]

Experimental Protocol: Combined Filtration and Scavenging

  • Initial Filtration: At the end of the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a 1-2 cm thick pad of Celite®.[7] This removes the bulk of any precipitated/heterogeneous palladium.

  • Aqueous Wash: Perform an aqueous wash on the filtrate. A wash with an aqueous solution of a chelating agent like N-acetylcysteine can be effective.[3]

  • Scavenging: Dry the organic layer, concentrate it, and then re-dissolve the crude product for treatment with a scavenger as described in Problem 1, Solution A.

Solution B: Standardize Reaction Conditions Ensure that reaction parameters are strictly controlled to promote the formation of a consistent palladium species.

  • Inert Atmosphere: Rigorously degas all solvents and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction to minimize oxidation and catalyst decomposition, which can lead to the formation of palladium black.[18][20]

  • Stirring: Ensure vigorous and consistent stirring, as inadequate mixing can create localized "hot spots" that may lead to catalyst decomposition.[20]

Data Summary: Comparison of Palladium Removal Techniques

MethodMechanismTypical EfficacyAdvantagesDisadvantages
Thiol-Based Scavengers Chemisorption[5]Often reduces Pd to <10 ppm[6][21]High efficiency and selectivity[6][12]Higher cost, may require longer treatment times
Activated Carbon Physisorption[5]Can reduce Pd to <5 ppm[10]Cost-effective, widely available[14]Potential for product loss, requires filtration[15][17]
Recrystallization Differential SolubilityVariable, system-dependentCan provide highly pure productPotential for significant yield loss in mother liquor[9]
Silica Chromatography AdsorptionOften insufficient alone[2]Standard lab techniqueMay not remove all Pd species, co-elution is common[2]
Celite® Filtration Physical SeparationRemoves bulk of heterogeneous PdSimple, fast, and inexpensive[3]Ineffective for soluble or colloidal palladium

Final Recommendations

For achieving consistently low palladium levels in 2-Chloro-4-(phenoxy)phenylboronic acid, a multi-step approach is most reliable.

  • Begin with a Celite® filtration of the crude reaction mixture to remove bulk palladium.

  • Follow with a targeted scavenging step . A screening of different scavengers (e.g., thiol-functionalized silica vs. activated carbon) is highly recommended to identify the optimal balance between palladium removal efficiency and product recovery for your specific process.

  • Always verify final palladium levels using a sensitive analytical technique like ICP-MS .[13][22][23]

By systematically addressing the nature of the palladium contamination and employing a tailored purification strategy, you can reliably achieve the high purity required for your research and development goals.

References
  • Arbor Assays. (2017, July 31).
  • Logie, J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Bu, X., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Koide, K. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd)
  • Leitch, J. A., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Logie, J., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(2), 271–277.
  • Onyx Scientific.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • MDPI. (2023). High-Sensitivity Sensor for Palladium Detection in Organic Solvent. Chemosensors, 11(9), 481.
  • BenchChem. Technical Support Center: Palladium Catalyst Removal in 4-Formylphenylboronic Acid Reactions.
  • ResearchGate. (2015).
  • Biotage. Metal Scavenger Guide.
  • Evans, R. A., et al. (2022). The effect of residual palladium on the performance of organic electrochemical transistors. Nature Communications. [Link]

  • ResearchGate. (2016). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
  • Johnson Matthey Technology Review. (2013).
  • National Institutes of Health. (2016). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 7(4), 2446–2452.
  • Biotage.
  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • SpinChem.
  • BenchChem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • ResearchGate. (2018).
  • Agilent Technologies. Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • ResearchGate. (2019). Analysis of palladium by high resolution ICP-MS.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Reddit. (2022, December 4). Formation of palladium black during Suzuki coupling.
  • Mitchell, D., et al. (2001). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • Yildiz, Y., et al. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry, 10, 127-136.
  • ResearchGate. (2015, May 18).
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit. (2019, July 16).
  • BenchChem. Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds.
  • Khalifa University. (2018, December 5).
  • Reddit. (2025, September 19). Your trick to remove residual palladium.
  • Google Patents. (2017). CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis Standards for 2-Chloro-4-(phenoxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a qua...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 2-Chloro-4-(phenoxy)phenylboronic acid, a key building block in the synthesis of various drug candidates, is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final API. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this crucial intermediate. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.

The Central Role of Purity in Drug Synthesis

The control of impurities in drug substances is a mandate dictated by regulatory bodies worldwide, with guidelines such as those from the International Council for Harmonisation (ICH) providing a framework for these standards.[1][2][3] The ICH Q3A(R2) guideline, for instance, outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[4] For an intermediate like 2-Chloro-4-(phenoxy)phenylboronic acid, ensuring high purity is paramount to minimize the carryover of process-related impurities and degradation products into the final API, which could otherwise lead to unforeseen toxicities or reduced therapeutic effect.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

For decades, reversed-phase High-Performance Liquid Chromatography (RP-HPLC) has been the cornerstone of pharmaceutical purity analysis due to its robustness, reproducibility, and high resolving power.[5][6]

The Rationale Behind Method Development for Arylboronic Acids

The analysis of arylboronic acids by HPLC presents unique challenges. These molecules have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium between the boronic acid and its boroxine can complicate chromatographic analysis, potentially leading to broad or multiple peaks for a single analyte. Furthermore, interactions with the silica support of the column can lead to poor peak shape.

A successful HPLC method for 2-Chloro-4-(phenoxy)phenylboronic acid must therefore be designed to mitigate these issues. This is typically achieved through careful control of mobile phase pH and composition. An acidic mobile phase can help to suppress the ionization of the boronic acid and minimize interactions with residual silanols on the stationary phase, leading to improved peak shape. The use of a C18 column is a common starting point, offering a good balance of hydrophobicity for the retention of the phenylboronic acid structure.

A Representative HPLC Protocol

Table 1: Representative HPLC Method Parameters for 2-Chloro-4-(phenoxy)phenylboronic Acid Purity Analysis

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to improve peak shape and suppress silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution. Formic acid maintains consistent pH.
Gradient 30% B to 90% B over 20 minutesTo elute the main component and a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmThe aromatic rings in the molecule provide strong UV absorbance at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Acetonitrile/Water (50:50, v/v)To ensure sample solubility and compatibility with the mobile phase.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Accurately weigh sample dissolve Dissolve in diluent prep->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject onto HPLC system filter->inject Prepared Sample separate Separation on C18 column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate Chromatogram calculate Calculate % Purity (Area Normalization) integrate->calculate

Caption: Workflow for HPLC purity analysis of 2-Chloro-4-(phenoxy)phenylboronic acid.

Comparative Analysis of Purity Determination Techniques

While HPLC is a powerful tool, it is not without its limitations. For a comprehensive understanding of a compound's purity, orthogonal techniques that rely on different separation or detection principles are invaluable.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times, greater resolution, and improved sensitivity.[7][11][12][13][14]

Table 2: Performance Comparison of HPLC vs. UPLC for Purity Analysis

FeatureHPLCUPLCAdvantage of UPLC
Particle Size 3-5 µm< 2 µmHigher efficiency, better resolution.
Analysis Time 15-30 min1-5 minIncreased sample throughput.
Resolution GoodExcellentBetter separation of closely eluting impurities.
Solvent Consumption HighLowReduced operational cost and environmental impact.
System Pressure 400-600 bar1000-1500 barRequires specialized instrumentation.

The primary advantage of UPLC in the context of 2-Chloro-4-(phenoxy)phenylboronic acid analysis would be its ability to provide a more detailed impurity profile in a fraction of the time, which is particularly beneficial in a high-throughput drug development environment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Coupling liquid chromatography with tandem mass spectrometry provides an unparalleled level of sensitivity and specificity for impurity identification and quantification.[15][16][17][18] For boronic acids, LC-MS/MS can be particularly advantageous as it can quantify impurities at trace levels without the need for derivatization.[15][16]

Key Advantages of LC-MS/MS:

  • Structural Information: Provides mass-to-charge ratio (m/z) data, which aids in the structural elucidation of unknown impurities.

  • High Sensitivity: Can detect impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

  • Specificity: Reduces the likelihood of co-eluting peaks interfering with quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR has emerged as a primary analytical method for the determination of absolute purity without the need for a reference standard of the analyte itself.[2][3][19] The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei.[19]

Table 3: Comparison of HPLC and qNMR for Purity Determination

FeatureHPLC (Area Percent)qNMRKey Considerations
Principle Separation and detectionMolar concentrationqNMR is a primary method, while HPLC is a comparative method.
Reference Standard Requires reference standards for each impurity for accurate quantificationRequires a certified internal standard of known purityqNMR can provide absolute purity without a specific analyte reference standard.
Accuracy Can be high, but influenced by the response factors of impuritiesHigh, provides an absolute purity valueHPLC area percent assumes equal response factors for all components, which can lead to inaccuracies.
Sensitivity HighLower than HPLCHPLC is generally more sensitive for trace impurity detection.

A significant advantage of qNMR in analyzing boronic acids is its ability to directly quantify the boronic acid and its corresponding boroxine anhydride as separate entities, providing a more accurate purity assessment than HPLC, where the two may have different UV response factors.[19]

Logical Relationship in Method Selection

Method_Selection cluster_screening Initial Screening & Routine Analysis cluster_advanced In-depth Characterization & Orthogonal Verification start Purity Analysis Requirement hplc HPLC start->hplc Standard Throughput uplc UPLC start->uplc High Throughput lcms LC-MS/MS hplc->lcms Impurity Identification qnmr qNMR hplc->qnmr Orthogonal Purity Confirmation ce Capillary Electrophoresis hplc->ce Alternative for Challenging Separations uplc->lcms Impurity Identification uplc->qnmr Orthogonal Purity Confirmation

Sources

Comparative

The Ortho-Chloro Conundrum: A Comparative Guide to Boronic Acid Coupling Efficiency

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Its facility in forming carbon-ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. Its facility in forming carbon-carbon bonds under relatively mild conditions has revolutionized modern synthetic chemistry. However, the efficiency of this palladium-catalyzed reaction is profoundly influenced by the steric and electronic nature of the coupling partners. Among the more challenging substrates are ortho-substituted phenylboronic acids, where substituents proximate to the boronic acid moiety can dramatically impede reactivity.

This guide provides an in-depth technical comparison of the electronic and steric effects of the ortho-chloro substituent on Suzuki-Miyaura coupling efficiency. Through a synthesis of mechanistic principles, supporting experimental data from peer-reviewed literature, and field-proven insights, we will dissect the challenges posed by this substitution pattern and offer practical guidance for overcoming them. We will compare the performance of ortho-chlorophenylboronic acid with that of other common ortho-substituted analogs to provide a clear, data-driven perspective for your synthetic planning.

Understanding the Hurdle: Steric and Electronic Effects in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The presence of an ortho-substituent on the phenylboronic acid can introduce significant barriers at critical stages of this cycle.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_main pd0 Pd(0)Ln pd2_ox Ar'-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (Ar'-X) pd2_trans Ar'-Pd(II)L2-Ar pd2_ox->pd2_trans Transmetalation (Ar-B(OH)2, Base) pd2_trans->pd0 Reductive Elimination (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The ortho-chloro substituent exerts a dual influence:

  • Steric Hindrance: The chlorine atom, though not the largest substituent, provides significant steric bulk in the ortho position. This can hinder the approach of the bulky palladium catalyst to the boronic acid in the transmetalation step. Furthermore, this steric clash can destabilize the transition state leading to reductive elimination, where the two aryl groups must be in proximity on the palladium center to form the new C-C bond.

  • Electronic Effects: Chlorine is an electron-withdrawing group due to its high electronegativity (inductive effect), but it can also donate electron density to the aromatic ring through resonance.[2] In the case of an ortho-chloro substituent, the strong inductive electron-withdrawing effect dominates. This reduces the nucleophilicity of the ipso-carbon of the phenylboronic acid, making the transfer of the aryl group to the palladium center in the transmetalation step more difficult.[3]

Comparative Performance: A Data-Driven Look at Ortho-Substituent Effects

To illustrate the impact of the ortho-chloro group, we can compare its performance to other common ortho-substituents like methyl (-CH₃) and methoxy (-OCH₃).

Ortho-SubstituentElectronic EffectSteric Hindrance (A-value)General Coupling Efficiency
-H (Unsubstituted)NeutralN/AHigh
-Cl Inductively Withdrawing0.43Moderate to Low
-CH₃ Inductively Donating1.70Moderate to Low
-OCH₃ Resonantly Donating, Inductively Withdrawing0.60Moderate

Note: A-values are a measure of steric bulk. Higher values indicate greater steric hindrance.

The data suggests a complex interplay between steric and electronic factors:

  • ortho-Chlorophenylboronic Acid: The combination of moderate steric bulk and a strong electron-withdrawing inductive effect makes this a challenging substrate. The reduced nucleophilicity of the boronic acid often leads to slower reaction rates and lower yields compared to the unsubstituted analog.

  • ortho-Methylphenylboronic Acid: While the methyl group is electron-donating, which should enhance the nucleophilicity of the boronic acid, its significantly larger steric bulk often dominates, leading to poor coupling efficiency.

  • ortho-Methoxyphenylboronic Acid: The methoxy group presents an interesting case. It is less sterically demanding than a methyl group and can act as an electron-donating group through resonance. In some cases, the oxygen atom of the methoxy group can coordinate with the palladium center, which may facilitate the transmetalation step and lead to better yields compared to other sterically hindered substrates.[4]

Experimental Protocols for Overcoming the Ortho Challenge

Successfully coupling ortho-chloro-substituted boronic acids requires careful optimization of reaction conditions. The following protocol provides a robust starting point for researchers.

General Protocol for the Suzuki-Miyaura Coupling of 2-Chlorophenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Workflow for Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv) in a Schlenk flask. B Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and ligand. A->B C Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. B->C D Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1). C->D E Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature and quench with water. F->G H Extract with an organic solvent (e.g., EtOAc). G->H I Dry the organic layer, filter, and concentrate. H->I J Purify the crude product by column chromatography. I->J

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • 2-Chlorophenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 2-chlorophenylboronic acid, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.[5]

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Considerations for Optimization:

  • Catalyst and Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often more effective.[6] These ligands promote both oxidative addition and reductive elimination.

  • Base: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than weaker bases like Na₂CO₃ for challenging couplings.[7]

  • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often in combination with water, are commonly used. The optimal solvent system may need to be determined empirically.[5]

  • Temperature: Higher reaction temperatures are often necessary to overcome the activation energy barrier for sterically hindered substrates.[5]

Troubleshooting Common Issues

Low yields in the coupling of ortho-chloro-substituted boronic acids can often be attributed to side reactions.

Common Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation Strategy
Protodeboronation Cleavage of the C-B bond by a proton source.Use anhydrous conditions, milder bases, or more stable boronic esters (e.g., pinacol esters).[8]
Homocoupling Coupling of two boronic acid molecules.Ensure thorough degassing of the reaction mixture to remove oxygen.[5]
Dehalogenation Reduction of the aryl halide starting material.Use bulky, electron-rich ligands and non-protic solvents.[8]

Conclusion

The ortho-chloro substituent presents a significant, but not insurmountable, challenge in Suzuki-Miyaura cross-coupling reactions. Its combination of steric bulk and electron-withdrawing character necessitates a thoughtful approach to reaction design. By understanding the mechanistic hurdles and systematically optimizing catalyst, ligand, base, and solvent systems, researchers can successfully synthesize sterically congested biaryl compounds. The experimental protocols and troubleshooting guidance provided in this guide offer a solid foundation for navigating the "ortho-chloro conundrum" and achieving desired synthetic outcomes.

References

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine. BenchChem.
  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Terphenyl Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • PubMed. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. Retrieved from [Link]

  • BenchChem. (2025).
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Retrieved from [Link]

  • RSC Publishing. (n.d.). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem.
  • PubMed Central. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • PubMed Central. (n.d.). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • PubMed. (2010). Palladium-catalyzed reductive ortho-arylation: evidence for the decomposition of 1,2-dimethoxyethane and subsequent arylpalladium(II) reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Retrieved from [Link]

  • Organic Letters. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • The Hartwig Group. (n.d.). Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes. Retrieved from [Link]

  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]

  • Quora. (2018, December 3). Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction?. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • PubMed. (n.d.). Tetra-ortho-substituted biaryls through palladium-catalyzed Suzuki-Miyaura couplings with a diaminochlorophosphine ligand. Retrieved from [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. r/chemistry. Retrieved from [Link]

  • Chemical Society Reviews. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • KAUST Repository. (n.d.). Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Chloro-4-(phenoxy)phenylboronic Acid

Introduction: The Analytical Imperative for Boronic Acids 2-Chloro-4-(phenoxy)phenylboronic acid (Chemical Formula: C₁₂H₁₀BClO₃, Molecular Weight: 248.47 g/mol ) is a vital building block in modern synthetic chemistry, p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Boronic Acids

2-Chloro-4-(phenoxy)phenylboronic acid (Chemical Formula: C₁₂H₁₀BClO₃, Molecular Weight: 248.47 g/mol ) is a vital building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the development of pharmaceuticals, agrochemicals, and functional materials[1]. The precise arrangement of its chloro, phenoxy, and boronic acid functionalities dictates its reactivity and, ultimately, the success of the synthesis. Consequently, unambiguous structural validation is not merely a procedural step but a cornerstone of quality control and mechanistic understanding.

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of 2-Chloro-4-(phenoxy)phenylboronic acid, with a primary focus on mass spectrometry (MS). We will explore the causality behind methodological choices, present a self-validating experimental protocol, and contrast the insights gained from MS with those from orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy.

Part 1: Primary Structural Validation via Mass Spectrometry

Mass spectrometry is a powerful first-line technique for structural validation, offering exceptional sensitivity and precise molecular weight information. However, arylboronic acids present unique analytical challenges, primarily their propensity to dehydrate and form trimeric anhydrides known as boroxines, especially under thermal stress or in non-aqueous conditions[2][3]. This can complicate spectral interpretation. Electrospray Ionization (ESI), a "soft" ionization technique, is particularly well-suited for this analysis as it minimizes in-source fragmentation and is readily coupled with liquid chromatography (LC) for online purification[4][5].

The ESI-MS Approach: Rationale and Experimental Design

Our objective is to confirm the elemental composition and key structural features of the molecule. We will leverage high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement, which provides strong evidence for the elemental formula. Tandem mass spectrometry (MS/MS) will then be used to induce fragmentation, yielding data that helps to piece together the molecule's connectivity[6].

The workflow for this analysis is a multi-stage process designed for robust and verifiable results.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_interp Data Interpretation prep Dissolve 1 mg/mL in Methanol/Water (1:1 v/v) lc Inject into LC System (for optional cleanup) prep->lc Introduce Sample esi Electrospray Ionization (ESI) Negative Ion Mode lc->esi ms1 Full Scan MS (m/z 50-500) (Accurate Mass & Isotope Pattern) esi->ms1 ms2 Tandem MS (MS/MS) (Fragmentation Analysis) ms1->ms2 Isolate Precursor Ion mw Confirm Molecular Weight ([M-H]⁻ at m/z ~247.03) ms1->mw iso Validate Isotopic Pattern (³⁵Cl/³⁷Cl Signature) ms1->iso frag Correlate Fragments with Substructures ms2->frag confirm Structure Confirmed mw->confirm iso->confirm frag->confirm

Figure 1. High-level workflow for the structural validation of 2-Chloro-4-(phenoxy)phenylboronic acid using LC-ESI-MS/MS.
Detailed Experimental Protocol: ESI-MS/MS

1. Sample Preparation:

  • Accurately weigh and dissolve the 2-Chloro-4-(phenoxy)phenylboronic acid sample in a 1:1 (v/v) solution of methanol and water to a final concentration of 1 mg/mL[7].

    • Rationale: A polar, protic solvent system like methanol/water is ideal for ESI, promoting efficient ionization. Water helps to suppress the formation of boroxine anhydrides, ensuring the analysis reflects the true monomeric state of the boronic acid.

2. Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution instrument (e.g., Q-TOF or Orbitrap) is required for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Rationale: Boronic acids possess an acidic proton on the B(OH)₂ group. In negative ion mode, they readily lose a proton to form a stable [M-H]⁻ ion, which simplifies the spectrum and is often more sensitive than positive mode analysis[7][8].

  • Mobile Phase: 50:50 Acetonitrile:Water.

    • Rationale: This mobile phase is compatible with ESI and provides good solubility for the analyte without interfering additives that could suppress ionization[7].

  • Full Scan (MS1) Parameters:

    • Mass Range: m/z 50–500. This range comfortably covers the expected molecular ion and potential dimers or adducts.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 300°C.

  • Tandem MS (MS2) Parameters:

    • Precursor Ion Selection: Isolate the [M-H]⁻ ion corresponding to the most abundant isotopologue (containing ¹¹B and ³⁵Cl).

    • Collision Energy: Apply a ramp of 10-40 eV.

    • Rationale: Ramping the collision energy allows for the observation of both low-energy (soft) and high-energy fragmentation, providing a more complete picture of the molecule's structure.

Interpreting the Mass Spectrum: A Self-Validating System

A successful validation relies on observing three key pieces of evidence in the spectrum.

1. Accurate Mass of the Molecular Ion: The calculated exact mass of the [M-H]⁻ ion for C₁₂H₉¹¹B³⁵ClO₃⁻ is 247.0312. An experimentally observed mass within a narrow tolerance (e.g., < 5 ppm) provides strong confirmation of the elemental formula.

2. Characteristic Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) creates a distinctive isotopic signature. The mass spectrum should exhibit a primary peak for the molecular ion ([M-H]⁻) and an "M+2" peak at approximately two m/z units higher, with an intensity about one-third of the primary peak. This pattern is a definitive marker for a monochlorinated compound.

3. Logical Fragmentation Pattern (MS/MS): The fragmentation pattern in the MS/MS spectrum serves as a molecular fingerprint, confirming the connectivity of the different substructures.

G cluster_frags parent [C₁₂H₉BClO₃]⁻ m/z 247.03 (Precursor Ion) f1 [C₁₂H₇BClO₂]⁻ m/z 229.02 (-H₂O) parent->f1 Loss of Water f2 [C₆H₄ClO]⁻ m/z 127.00 (Chlorophenoxide) parent->f2 Ether Cleavage f3 [C₆H₅O]⁻ m/z 93.03 (Phenoxide) parent->f3 Ether Cleavage

Figure 2. Plausible ESI-MS/MS fragmentation pathway for the [M-H]⁻ ion of 2-Chloro-4-(phenoxy)phenylboronic acid.
  • Loss of Water (-18 Da): A common fragmentation for boronic acids, resulting in a peak at m/z ~229.02.

  • Ether Bond Cleavage: The C-O-C ether linkage is a likely point of fragmentation, leading to the formation of a chlorophenoxide ion (m/z ~127.00) or a phenoxide ion (m/z ~93.03). The observation of these fragments strongly supports the proposed connectivity.

Part 2: Comparison with Orthogonal Analytical Techniques

While mass spectrometry provides excellent data on molecular formula and connectivity, a comprehensive validation, especially for regulatory or developmental purposes, necessitates a multi-technique approach. NMR and IR spectroscopy provide orthogonal data that, when combined with MS, creates an unassailable structural proof.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Precise mass-to-charge ratio, elemental composition (HRMS), isotopic distribution, and structural connectivity (MS/MS).Unmatched sensitivity (pg-fg levels), rapid analysis time, direct molecular weight confirmation.[7]Provides limited information on stereochemistry; isomers can be difficult to distinguish without chromatographic separation; labile compounds can degrade.[2][9]
NMR Spectroscopy Detailed map of the atomic framework (¹H, ¹³C), direct observation of the boron atom's chemical environment (¹¹B), and through-bond/space correlations (COSY, HMBC, NOESY).Provides unambiguous connectivity and stereochemical information; non-destructive; quantitative.[10][11]Relatively low sensitivity (requires mg quantities), longer acquisition times, complex spectra can be challenging to interpret.
Infrared (IR) Spectroscopy Presence of specific functional groups based on vibrational frequencies.Fast, simple, non-destructive; excellent for identifying key bonds like O-H, B-O, and C-O-C.[12][13]Provides little information on the overall molecular skeleton; spectra can be complex for large molecules; not inherently quantitative.
HPLC / UPLC Purity assessment, separation of isomers and impurities, and quantification.Excellent for determining sample purity and resolving complex mixtures; can be coupled directly to MS for LC-MS analysis.Provides no direct structural information on its own; requires method development.[9]

Synergistic Validation: The most trustworthy validation combines these techniques. HPLC confirms the sample's purity before analysis. MS confirms the molecular weight and elemental formula. NMR confirms the precise arrangement of every proton and carbon, and ¹¹B NMR specifically verifies the electronic environment of the boronic acid moiety[14]. Finally, IR spectroscopy provides a quick check for the expected functional groups (e.g., a broad O-H stretch around 3300 cm⁻¹ and B-O stretches around 1350 cm⁻¹).

Conclusion

Validating the structure of 2-Chloro-4-(phenoxy)phenylboronic acid is most effectively and efficiently achieved using high-resolution electrospray ionization mass spectrometry. The technique's ability to provide accurate mass, a definitive isotopic signature, and logical fragmentation data forms a self-validating trifecta of evidence. The protocol detailed herein, emphasizing negative ion mode and MS/MS analysis, is designed to circumvent the common challenges associated with boronic acids, such as boroxine formation.

However, for absolute certainty in research and development, mass spectrometry should not be used in isolation. It is the cornerstone of a broader analytical strategy, with its findings powerfully corroborated by the detailed connectivity map from NMR and the functional group verification from IR spectroscopy. This integrated approach ensures the highest level of scientific integrity and provides the robust, reliable data required by researchers and drug development professionals.

References

  • ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds. Retrieved from ResearchGate. [Link]

  • PureSynth. (n.d.). 2-Chloro-4-(Methoxycarbonyl)Phenylboronic Acid (Contains Varying Amounts Of Anhydride). Retrieved from PureSynth. [Link]

  • Forst, M. B., & Warner, A. M. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 59-66. [Link]

  • Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(8), 577-589. [Link]

  • ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from ResearchGate. [Link]

  • Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 209-215. [Link]

  • Blue, R. M., et al. (2022). 11B and 1H-11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2633-2639. [Link]

  • Patterson, D. M., & Smith, B. D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]

  • ResearchGate. (n.d.). NMR, FT-IR, Raman and UV-Vis spectroscopic investigation and DFT study of 6-Bromo-3-Pyridinyl Boronic Acid. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from Waters Corporation. [Link]

  • Scilit. (n.d.). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Retrieved from Scilit. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Retrieved from Chemguide. [Link]

  • MDPI. (2023). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Retrieved from MDPI. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from Wikipedia. [Link]

  • CompTox Chemicals Dashboard, EPA. (n.d.). {2-Chloro-4-[(propan-2-yl)oxy]phenyl}boronic acid. Retrieved from EPA. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from SCIEX. [Link]

  • Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]

  • Henderson, J. W., et al. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(5), 466-479. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from Science Ready. [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Retrieved from Chemistry LibreTexts. [Link]

  • Klare, S. (2019). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss, FAU. [Link]

  • Badu-Tawiah, A., et al. (2010). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 21(4), 574-583. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-4-(phenoxy)phenylboronic acid

Executive Summary & Risk Profile 2-Chloro-4-(phenoxy)phenylboronic acid is a functionalized arylboronic acid commonly used as a building block in palladium-catalyzed cross-coupling reactions. While often categorized gene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-Chloro-4-(phenoxy)phenylboronic acid is a functionalized arylboronic acid commonly used as a building block in palladium-catalyzed cross-coupling reactions. While often categorized generically with other boronic acids, its specific halogenated and ether-linked structure dictates a specialized safety approach.

Core Hazards:

  • Respiratory Irritant (H335): The compound is typically a low-density solid that generates fine, airborne dust during weighing.

  • Ocular & Dermal Irritant (H319, H315): The acidity of the boronic functionality, combined with the lipophilicity of the phenoxy group, increases the risk of transdermal absorption and mucous membrane irritation compared to simple phenylboronic acid.

  • Halogenated Waste Stream: Unlike non-halogenated boronic acids, this compound must be segregated into halogenated waste streams due to the chlorine substituent.

Risk Assessment Logic (Decision Matrix)

The following decision logic dictates the engineering controls and PPE required based on the scale of operation.

RiskAssessment Start Operation Assessment Scale Scale of Handling Start->Scale Small < 100 mg (Analytical) Scale->Small Large > 100 mg (Prep/Bulk) Scale->Large Control1 Standard Fume Hood (Sash at 18") Small->Control1 Control2 Static Control + High-Flow Hood Large->Control2 PPE_Base PPE: Nitrile Gloves, Safety Glasses, Lab Coat Control1->PPE_Base PPE_High PPE: Double Nitrile, Goggles, Sleeve Covers Control2->PPE_High Action Proceed with Protocol PPE_Base->Action PPE_High->Action

Figure 1: Risk Assessment Decision Matrix for selecting appropriate engineering controls and PPE based on operational scale.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Use this matrix to select specific equipment capable of resisting halogenated aromatic acids.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand (Primary) Nitrile Gloves (Disposable) Spec: Minimum thickness 0.11 mm (4-5 mil).Rationale: Nitrile provides excellent resistance to boronic acids. Latex is not recommended due to poor chemical resistance against the organic solvents (e.g., Dioxane, DMF) often used to solubilize this compound [1].
Hand (Secondary) Double Gloving Requirement: Mandatory for operations >1g.Rationale: The phenoxy group increases lipophilicity. If the outer glove is compromised by solvent, the inner glove provides a temporary barrier against rapid absorption.
Respiratory Engineering Control First Spec: Chemical Fume Hood (Face velocity: 80–100 fpm).Backup: N95/P2 Particulate Respirator if hood work is impossible (e.g., equipment maintenance).
Ocular Chemical Safety Goggles Spec: ANSI Z87.1 (US) or EN 166 (EU) rated.Rationale: Safety glasses with side shields are insufficient for fine powders that behave like aerosols. Goggles seal the eye area against dust intrusion.[1]
Body Cotton/Poly Lab Coat Spec: Snap closures (quick removal).Rationale: Synthetic fibers can build static charge, exacerbating dust issues. 100% cotton is preferred if flammables are also present.

Operational Protocol: The Self-Validating Workflow

This protocol includes "Checkpoints"—steps designed to validate safety before proceeding.

Phase 1: Preparation & Static Management

Boronic acids are notoriously "fluffy" and prone to static charge, causing them to leap from spatulas.

  • Checkpoint: Verify fume hood flow monitor is green/normal.

  • Static Neutralization: If available, use an ionizing bar or anti-static gun inside the hood. Alternatively, wipe the exterior of the weighing vessel with a damp tissue to discharge static.

  • Vessel Selection: Use glass or anti-static weighing boats. Avoid standard plastic weigh boats if the humidity is low (<30%).

Phase 2: Weighing & Transfer
  • Don PPE: Put on nitrile gloves and goggles.

  • Open Container: Open the vial only inside the fume hood.

  • Transfer: Use a clean stainless steel spatula.

    • Technique: Do not dump. Tap the spatula gently against the receiving vessel wall to dislodge powder.

  • Checkpoint: Inspect the area around the balance. If visible dust is present, wipe immediately with a wet Kimwipe (water/methanol mixture) before proceeding.

Phase 3: Solubilization (Reaction Setup)
  • Solvent Addition: Add solvent (e.g., THF, Toluene, or Dioxane) slowly down the side of the vessel to wash down adherent powder.

  • Dissolution: 2-Chloro-4-(phenoxy)phenylboronic acid is moderately soluble in organic solvents. Ensure complete dissolution before adding catalysts (Pd) to prevent hotspotting or heterogeneous kinetics.

Waste Disposal & Decontamination[4][5]

Critical Distinction: This compound contains Chlorine.[2] It cannot be disposed of in the general "Organic Waste" stream often used for simple phenylboronic acid.

Disposal Workflow
  • Segregation: Dispose of all reaction mixtures, mother liquors, and contaminated rinsates into the Halogenated Organic Waste container.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be bagged in clear polyethylene bags, labeled "Contaminated with Halogenated Boronic Acid," and disposed of as solid hazardous waste.

  • Glassware: Rinse glassware with Acetone or Methanol into the Halogenated waste container before washing.

Decontamination of Spills[3][4][6]
  • Dry Spill: Do not sweep dry. Cover with wet paper towels (water/surfactant), then wipe up to prevent dust aerosolization.

  • Wet Spill: Absorb with vermiculite or spill pads.

  • Surface Cleaning: Wipe the surface with a 10% aqueous sodium carbonate solution (mild base) followed by water. This helps solubilize boronic acid residues as borates, which are easier to clean [2].

Emergency Response

ScenarioImmediate ActionMedical/Follow-up
Eye Contact Flush immediately for 15 minutes. Hold eyelids open.Seek medical attention.[3][4][5][6][7] Boronic acids are acidic irritants; pH neutralization of the eye is critical.
Skin Contact Remove contaminated clothing.[3][5][6][7] Wash with soap and water (not alcohol, which may enhance absorption).Monitor for redness. If irritation persists, consult a dermatologist.
Inhalation Move to fresh air.[4][5][6][7]If wheezing or coughing occurs, seek medical evaluation for respiratory tract irritation.

Workflow Visualization

HandlingProtocol Start Start: 2-Chloro-4-(phenoxy)phenylboronic acid Static Step 1: Neutralize Static (Anti-static gun / Glass vessel) Start->Static Weigh Step 2: Weigh in Fume Hood (Nitrile Gloves + Goggles) Static->Weigh Inspect Checkpoint: Visible Dust? Weigh->Inspect Clean Wet Wipe Cleanup Inspect->Clean Yes Solubilize Step 3: Dissolve (THF/Dioxane) Inspect->Solubilize No Clean->Solubilize Waste Disposal: Halogenated Waste Stream Solubilize->Waste

Figure 2: Step-by-step operational workflow emphasizing static control and waste segregation.

References

  • American Chemical Society (ACS). (2021). Hazard Evaluation and Safety Considerations for Scale-Up of Aryl Boronic Acids. ACS Chemical Health & Safety. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Phenylboronic Acid Derivatives. Retrieved from [Link]

Sources

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